7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6,14,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEXFUFBCNVOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227086 | |
| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985607-83-7 | |
| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985607-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a fluorinated tricyclic alcohol that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Baloxavir Marboxil, a novel antiviral agent used for the treatment of influenza A and B.[1] This guide provides a comprehensive overview of the fundamental properties, a detailed and scalable synthesis protocol, and the known safety profile of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Core Properties and Characteristics
This compound is a solid organic compound with the chemical formula C₁₄H₁₀F₂OS.[2] Its structure features a central seven-membered thiepin ring fused to two benzene rings, one of which is substituted with two fluorine atoms. The presence of the hydroxyl group at the 11-position is a key functional handle for subsequent synthetic transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models.
| Property | Value | Source |
| CAS Number | 1985607-83-7 | [2] |
| Molecular Formula | C₁₄H₁₀F₂OS | [2] |
| Molecular Weight | 264.29 g/mol | [2] |
| Appearance | Solid powder | |
| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 379.5 ± 42.0 °C | [3] |
| InChI Key | OBEXFUFBCNVOKB-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific spectra are not widely published in open literature, suppliers of this compound typically possess comprehensive analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity.[4] Researchers are advised to request a Certificate of Analysis (CoA) from their supplier, which will include this crucial data. The expected spectroscopic features would include characteristic signals for the aromatic protons and carbons, the methylene protons of the thiepin ring, and the methine proton and carbon at the hydroxyl-bearing position. The fluorine atoms would also lead to characteristic splitting patterns in the ¹⁹F NMR spectrum.
Synthesis Protocol: A Scalable and Quality-Controllable Process
The synthesis of this compound has been a subject of process development to ensure a safe, scalable, and high-yielding route suitable for industrial production. A notable six-step synthesis has been reported, which avoids hazardous reagents and harsh reaction conditions often associated with earlier synthetic approaches.[1]
The overall synthetic workflow is depicted in the diagram below:
Caption: A six-step scalable synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis, adapted from established literature.[1]
Step 1: Esterification of 3,4-Difluoro-2-methylbenzoic acid
-
To a solution of 3,4-difluoro-2-methylbenzoic acid in acetone, potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of dimethyl sulfate (DMS).
-
The reaction mixture is stirred at reflux for a specified period until the starting material is consumed (monitored by TLC or HPLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield methyl 3,4-difluoro-2-methylbenzoate.
Step 2: Bromination of the Methyl Ester
-
The methyl 3,4-difluoro-2-methylbenzoate is dissolved in dichloromethane (DCM).
-
N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) are added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete.
-
The reaction mixture is then cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-(bromomethyl)-3,4-difluorobenzoate.
Step 3: Thioether Formation
-
In a mixture of dimethylformamide (DMF) and water, diphenyl disulfide, zinc powder, and ferric chloride (FeCl₃) are added.
-
The previously synthesized methyl 2-(bromomethyl)-3,4-difluorobenzoate is then added to this mixture.
-
The reaction is heated and stirred until completion.
-
The product, methyl 3,4-difluoro-2-((phenylthio)methyl)benzoate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 4: Hydrolysis to the Carboxylic Acid
-
The methyl ester from the previous step is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (NaOH) is added, and the mixture is heated to reflux.
-
After the hydrolysis is complete, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.
Step 5: Intramolecular Friedel-Crafts Acylation
-
The carboxylic acid is heated in a mixture of polyphosphoric acid (PPA) and toluene.
-
The reaction is stirred at an elevated temperature to facilitate the intramolecular cyclization.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The product, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one, is extracted, and the organic layer is washed, dried, and concentrated.
Step 6: Reduction to the Final Product
-
The ketone from the previous step is dissolved in methanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0-5 °C).
-
The reaction is stirred until the ketone is fully consumed.
-
The reaction is quenched, and the product, this compound, is isolated by extraction and purified, typically by recrystallization.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
Hazard Identification
The following hazard statements and pictograms are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictogram:
Caption: GHS07 pictogram indicating potential hazards.
Recommended Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Pharmacological Context and Future Directions
Currently, there is a lack of publicly available data on the specific pharmacological, metabolic, and toxicological properties of this compound itself. Its primary role in the scientific literature is as a well-characterized intermediate for the synthesis of Baloxavir Marboxil.
However, the broader class of dibenzothiepin derivatives has been explored for various pharmacological activities. Some derivatives have been investigated for their potential as central nervous system agents, antihistamines, and antimicrobial agents.[5] It is important to emphasize that these general activities of the parent scaffold do not directly translate to the specific difluoro-alcohol derivative and any such properties would need to be determined through dedicated biological screening and toxicological studies.
The logical flow of its use in drug development is as follows:
Caption: Role of the title compound in the drug development pipeline.
Future research on this compound could potentially explore its own bioactivities. However, its current and most significant value remains in its established and efficient use in the synthesis of a clinically approved antiviral medication.
Conclusion
This compound is a compound of high importance in modern pharmaceutical synthesis. This guide has provided a detailed overview of its fundamental properties, a robust and scalable synthesis protocol, and essential safety information. For researchers and professionals in drug development, a thorough understanding of this key intermediate is paramount for the successful and efficient production of Baloxavir Marboxil and potentially other future therapeutics.
References
A Comprehensive Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS No. 1985607-83-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a critical intermediate in the synthesis of the antiviral medication Baloxavir Marboxil. Sourced from peer-reviewed literature and chemical data repositories, this document outlines the compound's chemical identity, a scalable and environmentally conscious synthesis protocol, its pivotal role in drug manufacturing, and essential safety information.
Chemical Identity and Properties
This compound is a heterocyclic alcohol. Its chemical structure, incorporating a dibenzo[b,e]thiepin core with two fluorine substituents, is fundamental to its utility as a precursor in complex organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 1985607-83-7 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₄H₁₀F₂OS | [1][2][3][5][8][9] |
| Molecular Weight | 264.29 g/mol | [1][2][8] |
| IUPAC Name | 7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol | [8] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95-99% | [5][6] |
| Storage | Store in a cool, dry place, sealed, away from moisture and light.[2][6][7] | Room temperature is generally acceptable for shipping.[2][6] |
Scalable and Green Synthesis Protocol
The synthesis of this compound has been optimized to overcome challenges associated with harsh reaction conditions and the use of hazardous reagents.[1][11] The following protocol is based on a reported scalable process that emphasizes sustainability and efficiency, achieving a high overall yield.[1]
Causality Behind Experimental Choices:
The selection of diphenyl disulfide as the sulfur source is a significant improvement over traditional methods that often employ foul-smelling and reactive thiophenols.[1] This choice enhances the safety and practicality of the synthesis on a larger scale. The use of a multi-step, one-pot approach for certain transformations streamlines the process, reducing waste and improving time efficiency.
Experimental Protocol:
A novel six-step synthesis has been developed, starting from 3,4-difluoro-2-methylbenzoic acid. This process has been successfully demonstrated on a kilogram scale, yielding the final product with a purity of 98.04% and an overall yield of 75%.[1][11]
A key advancement in this large-scale synthesis involves the substitution of a bromine atom in a precursor molecule. This is achieved through a reaction with diphenyl disulfide, zinc, and ferric chloride, which results in the formation of a thioether in high yield. [3]
Caption: Optimized synthesis workflow for this compound.
Application in Pharmaceutical Manufacturing
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Baloxavir Marboxil.[1][2][4][7] Baloxavir Marboxil is an antiviral drug used for the treatment of influenza A and B.[1][11] It functions as a cap-dependent endonuclease inhibitor, a mechanism that prevents viral replication.[3][11]
The specific stereochemistry and functional groups of this compound are crucial for the subsequent steps in the total synthesis of the active pharmaceutical ingredient.
Caption: Role as a key intermediate in the synthesis of Baloxavir Marboxil.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Signal Word: Warning[6]
GHS Pictogram: GHS07 (Exclamation Mark)[6]
General Handling Advice:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Stable under normal conditions, but avoid contact with strong oxidizing agents, acids, and bases.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 7,8-difluoro-6,11-dihydro-Dibenzo[b,e]thiepin-11-ol (1985607-83-7) [farmasino.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. apicule.com [apicule.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 1985607-83-7 [sigmaaldrich.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Therapy
This technical guide provides a comprehensive overview of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a pivotal pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, and its critical role in the production of the antiviral agent Baloxavir marboxil.
Introduction
This compound is a fluorinated tricyclic heterocyclic compound belonging to the dibenzo[b,e]thiepin class of molecules. Its significance in the pharmaceutical landscape has been solidified by its role as a key building block in the synthesis of Baloxavir marboxil, a first-in-class antiviral drug for the treatment of influenza.[1] The strategic placement of fluorine atoms on the dibenzo[b,e]thiepin scaffold is crucial for the biological activity of the final drug product. This guide will explore the essential technical aspects of this important intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic processes.
| Property | Value | Source(s) |
| CAS Number | 1985607-83-7 | [2] |
| Molecular Formula | C₁₄H₁₀F₂OS | [3][4][5] |
| Molecular Weight | 264.29 g/mol | [3][4] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% (typical) | [5] |
| Storage | 4°C, sealed storage, away from moisture and light | [5] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that culminates in the reduction of its ketone precursor, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one. Recent advancements have focused on developing greener and more scalable synthetic routes.[7][8]
Synthesis of the Ketone Precursor
A novel, environmentally conscious synthesis of 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-one has been developed, achieving an overall yield of 64.9% under mild reaction conditions.[7][9] This process is designed to minimize the use of hazardous reagents, making it suitable for large-scale industrial production.[7][8]
Caption: Synthetic workflow for this compound.
Reduction to this compound: A Self-Validating Protocol
The final step in the synthesis is the reduction of the ketone functionality. A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol:
-
Dissolution: Dissolve 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
While detailed proprietary spectra are often not publicly available, the following are the expected characteristic signals for this compound based on its structure and data from chemical suppliers.
-
¹H NMR: Aromatic protons, the methylene protons of the thiepin ring, the methine proton at the 11-position, and the hydroxyl proton.
-
¹³C NMR: Aromatic carbons, the methylene carbon, and the carbon bearing the hydroxyl group.
-
IR Spectroscopy: Characteristic absorptions for O-H stretching (around 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-F stretching.[10]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (264.29 g/mol ).
Biological Significance and Role in Baloxavir Marboxil
This compound is a crucial intermediate in the synthesis of Baloxavir marboxil, a potent antiviral medication for influenza A and B viruses.[11] Baloxavir marboxil is a prodrug that is metabolized in the body to its active form, baloxavir acid.[1]
Mechanism of Action of Baloxavir Marboxil
Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[12][13] This enzyme is essential for the virus to "snatch" the 5' caps of host messenger RNAs (mRNAs), a process required to initiate the transcription of its own viral mRNAs.[1][14] By inhibiting this process, baloxavir acid effectively halts viral replication.[13]
Caption: Mechanism of action of Baloxavir marboxil.
The 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl moiety of baloxavir acid plays a critical role in its binding to the PA endonuclease active site, thereby contributing to its high antiviral potency.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a sophisticated and essential chemical intermediate that underscores the importance of fluorinated compounds in modern drug discovery. Its efficient and green synthesis is a testament to the advancements in pharmaceutical process chemistry. A thorough understanding of its properties, synthesis, and biological context is invaluable for scientists and researchers dedicated to the development of novel antiviral therapies.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 14. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 15. This compound | 1985607-83-7 [sigmaaldrich.com]
An In-depth Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Its structural complexity and specific functional groups make it a crucial building block in the synthesis of advanced therapeutic agents. Notably, it serves as a key intermediate in the manufacturing of baloxavir marboxil, a novel anti-influenza drug.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a scalable synthesis process, and details analytical methodologies for its characterization, offering valuable insights for researchers and professionals in drug development and manufacturing.
Physicochemical Properties and Molecular Structure
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀F₂OS | [3][4][5] |
| Molecular Weight | 264.29 g/mol | [2][4][5] |
| CAS Number | 1985607-83-7 | [3][4][6] |
| Appearance | Powder | [4] |
| Purity | ≥95-98% (typical) | [7] |
| Storage Conditions | Room temperature, sealed in a dry place, away from moisture and light. | [7] |
The molecular structure of this compound features a dibenzo[b,e]thiepin core, which is a seven-membered ring containing a sulfur atom, fused with two benzene rings. The presence of two fluorine atoms and a hydroxyl group are key features that contribute to its reactivity and utility as a pharmaceutical intermediate.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a critical process for the production of baloxavir marboxil. Traditional synthesis routes have faced challenges such as harsh reaction conditions and the use of hazardous reagents, which can limit their applicability on an industrial scale.
A novel and scalable six-step synthesis has been developed to address these issues.[1][8] This improved process starts from 3,4-difluoro-2-methylbenzoic acid and utilizes diphenyl disulfide as a stable and less odorous sulfur source, avoiding the use of thiophenol.[8] This method has been successfully demonstrated on a kilogram scale, achieving a high purity of 98.04% and an overall yield of 75%.[8] The development of such a robust and environmentally conscious synthesis is a significant advancement in the manufacturing of this key intermediate.
The final step in many synthesis routes involves the reduction of the corresponding ketone, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one, to the desired alcohol.
Caption: Simplified workflow for the synthesis of this compound.
Analytical Characterization
To ensure the quality and purity of this compound, a series of analytical techniques are employed. The following protocols are standard for the characterization of such organic compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Sample Preparation: A dilute solution of the compound in the mobile phase.
-
Analysis: The retention time of the main peak corresponding to the compound is used for identification, and the peak area is used to calculate purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the proposed structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is measured and compared to the calculated molecular weight of the compound.
Caption: A typical analytical workflow for the characterization of the compound.
Applications in Drug Development
The primary application of this compound is as a pivotal intermediate in the synthesis of baloxavir marboxil.[1] Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B infections. The specific stereochemistry and functional groups of this compound are essential for the construction of the final complex structure of the active pharmaceutical ingredient.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves, safety glasses, and a lab coat.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of high importance in the pharmaceutical field, particularly in the synthesis of antiviral drugs. Its well-defined physicochemical properties, coupled with advancements in its scalable synthesis, have solidified its role as a key building block in modern drug development. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and consistency of this critical intermediate, thereby supporting the production of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS 1985607-83-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
Discovery of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of this compound, a fluorinated analogue of the dibenzo[b,e]thiepin scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, mechanistic insights, and a framework for further investigation. The strategic introduction of fluorine atoms onto the dibenzo[b,e]thiepin core is a key area of contemporary research, aiming to modulate the physicochemical and pharmacological properties of this important heterocyclic system.
Introduction and Rationale
The dibenzo[b,e]thiepin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its unique tricyclic structure imparts a defined three-dimensional conformation that allows for potent and selective interactions with a variety of biological targets. The introduction of fluorine atoms into small molecule drug candidates has become a cornerstone of modern drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
The synthesis of this compound represents a targeted effort to explore the impact of vicinal difluorination on the dibenzo[b,e]thiepin core. This guide details a plausible and robust synthetic pathway, provides expected characterization data, and discusses the scientific reasoning behind the chosen experimental designs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis is paramount for designing an efficient and high-yielding synthesis. The target molecule, this compound, can be disconnected to reveal key synthons and commercially available starting materials.
Figure 1: Retrosynthetic analysis of the target compound.
The chosen synthetic strategy hinges on three key transformations:
-
Ullmann Condensation: To form the crucial diaryl thioether linkage.
-
Intramolecular Friedel-Crafts Acylation: To construct the central seven-membered thiepin ring.
-
Reduction: To convert the ketone intermediate to the final alcohol product.
This approach is selected for its reliability and the commercial availability of the required starting materials.
Detailed Experimental Protocols
Synthesis of 2-((3,4-Difluorophenyl)thio)benzoic acid
Rationale: The Ullmann condensation is a classic and effective method for the formation of diaryl ethers and thioethers. This copper-catalyzed cross-coupling reaction provides a direct route to the key thioether intermediate. The use of potassium carbonate as a base is crucial for deprotonating the thiol, and DMF serves as a high-boiling polar aprotic solvent to facilitate the reaction.
Step-by-Step Protocol:
-
To a stirred solution of 2-iodobenzoic acid (1.0 eq) and 3,4-difluorobenzenethiol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((3,4-difluorophenyl)thio)benzoic acid.
Synthesis of 7,8-Difluoro-dibenzo[b,e]thiepin-11(6H)-one
Rationale: Intramolecular Friedel-Crafts acylation is the method of choice for cyclizing the thioether intermediate. Polyphosphoric acid (PPA) is a widely used reagent for this transformation as it acts as both a catalyst and a solvent. The high temperature facilitates the electrophilic aromatic substitution reaction, leading to the formation of the tricyclic ketone.
Step-by-Step Protocol:
-
Add 2-((3,4-difluorophenyl)thio)benzoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the resulting precipitate with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 7,8-Difluoro-dibenzo[b,e]thiepin-11(6H)-one.
Synthesis of this compound
Rationale: The final step involves the reduction of the ketone to the target alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for this transformation, minimizing the risk of over-reduction or side reactions. Methanol is a suitable protic solvent for this reaction.
Step-by-Step Protocol:
-
Dissolve 7,8-Difluoro-dibenzo[b,e]thiepin-11(6H)-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Figure 2: Synthetic workflow diagram.
Characterization and Data
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage. The following table summarizes the expected analytical data for the key compounds.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 2-((3,4-Difluorophenyl)thio)benzoic acid | C₁₃H₈F₂O₂S | 266.27 | Aromatic protons in the range of 7.0-8.2 ppm, with characteristic coupling patterns for the di- and tetra-substituted rings. | Two distinct fluorine signals, likely appearing as doublets of doublets due to F-F and F-H coupling. | [M+H]⁺ = 267.0 |
| 7,8-Difluoro-dibenzo[b,e]thiepin-11(6H)-one | C₁₄H₈F₂OS | 278.28 | Aromatic protons in the range of 7.2-8.0 ppm and a singlet for the benzylic CH₂ protons around 4.0-4.5 ppm. | Two distinct fluorine signals, with shifts influenced by the electron-withdrawing carbonyl group. | [M+H]⁺ = 279.0 |
| This compound | C₁₄H₁₀F₂OS | 280.29 | Aromatic protons (7.0-7.8 ppm), a singlet or AB quartet for the benzylic CH₂ protons, a signal for the CH-OH proton, and a signal for the OH proton. | Two distinct fluorine signals, with chemical shifts similar to the ketone precursor but with potential minor variations. | [M+H]⁺ = 281.0 |
Conclusion and Future Directions
This guide has outlined a robust and logical synthetic route for the preparation of this compound. The multi-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success in a standard organic chemistry laboratory. The strategic placement of the two fluorine atoms is hypothesized to enhance metabolic stability and potentially modulate the pharmacological activity of the dibenzo[b,e]thiepin core.
Further research should focus on the biological evaluation of this compound. Screening against a panel of relevant biological targets, such as G-protein coupled receptors or ion channels, could reveal novel therapeutic applications. Additionally, the alcohol functional group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol literature review
An In-Depth Technical Guide to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Intermediate in Antiviral Drug Synthesis
Introduction
This compound is a crucial heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. Its prominence stems from its role as a key intermediate in the synthesis of Baloxavir Marboxil, a novel anti-influenza drug with a unique mechanism of action.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and the pivotal role of this compound in the development of antiviral therapeutics, tailored for researchers, scientists, and professionals in drug development.
The dibenzo[b,e]thiepin scaffold, a tricyclic system containing a central seven-membered thiepine ring fused to two benzene rings, is a privileged structure in medicinal chemistry. Derivatives of this core have been explored for a range of biological activities, including antimicrobial, anticancer, and as inhibitors of p38 MAP kinase.[2][3] The specific fluorination at the 7th and 8th positions of the dibenzo[b,e]thiepin-11-ol molecule is a critical design element for its function in the final active pharmaceutical ingredient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1985607-83-7 | [4][5] |
| Molecular Formula | C₁₄H₁₀F₂OS | [4][5] |
| Molecular Weight | 264.29 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Predicted Density | 1.400±0.06 g/cm³ | [4] |
| Predicted Boiling Point | 379.5±42.0 °C | [4] |
| Storage | Sealed in dry, room temperature | [6] |
Synthesis of this compound: A Scalable and Quality-Controlled Process
The synthesis of this compound has been the subject of process development to ensure a safe, scalable, and high-quality production for the manufacturing of Baloxavir Marboxil. An improved, six-step synthesis has been reported, commencing from 3,4-difluoro-2-methylbenzoic acid and utilizing diphenyl disulfide as the sulfur source.[1][7] This modern route circumvents the use of hazardous and malodorous reagents such as thiophenol and harsh conditions involving reagents like n-butyl lithium, which were likely employed in earlier, less green synthetic approaches.[7]
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of the dibenzo[b,e]thiepin core through a series of transformations, culminating in the formation of the target alcohol. The key steps include benzylic bromination, thioether formation, intramolecular Friedel-Crafts acylation to form the tricyclic ketone, and subsequent reduction to the desired alcohol.
Caption: Scalable synthetic pathway to this compound.
Detailed Experimental Protocol
The following is a plausible, step-by-step methodology for the synthesis based on the reported scalable process.[1][7]
Step 1: Benzylic Bromination of 3,4-Difluoro-2-methylbenzoic acid
-
Objective: To introduce a bromine atom at the benzylic position, which will serve as a handle for the subsequent nucleophilic substitution.
-
Protocol:
-
3,4-Difluoro-2-methylbenzoic acid is dissolved in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a more environmentally friendly alternative).
-
A radical initiator (e.g., AIBN or benzoyl peroxide) and a brominating agent (e.g., N-bromosuccinimide, NBS) are added.
-
The reaction mixture is heated under reflux with irradiation from a light source to initiate the radical bromination.
-
The reaction is monitored for completion (e.g., by TLC or HPLC).
-
Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-3,4-difluorobenzoic acid, which may be purified by recrystallization.
-
Step 2: Thioether Formation
-
Objective: To introduce the sulfur atom, which will be part of the thiepin ring, by reacting the benzylic bromide with a sulfur nucleophile.
-
Protocol:
-
2-(Bromomethyl)-3,4-difluorobenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
-
Diphenyl disulfide is added along with a reducing agent (e.g., sodium borohydride) to generate the thiophenolate anion in situ. Alternatively, a pre-formed thiophenolate salt can be used.
-
The reaction is stirred at room temperature or with gentle heating until the substitution is complete.
-
The reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to give 2-((phenylthio)methyl)-3,4-difluorobenzoic acid.
-
Step 3 & 4: Formation of Acid Chloride and Intramolecular Friedel-Crafts Acylation
-
Objective: To cyclize the molecule to form the tricyclic ketone, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one.
-
Protocol:
-
2-((Phenylthio)methyl)-3,4-difluorobenzoic acid is converted to its acid chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of DMF.
-
The excess chlorinating agent is removed under vacuum.
-
The crude acid chloride is then dissolved in a suitable solvent for the Friedel-Crafts reaction (e.g., dichloromethane or nitrobenzene).
-
A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise at a low temperature (e.g., 0 °C) to promote the intramolecular cyclization.
-
The reaction is stirred until completion and then quenched by carefully pouring it onto ice-water.
-
The product is extracted, and the organic layer is washed, dried, and concentrated. The crude ketone is purified, for instance, by column chromatography.
-
Step 5 & 6: Reduction of the Ketone
-
Objective: To reduce the ketone functionality to the target alcohol, this compound.
-
Protocol:
-
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is dissolved in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until the ketone is fully consumed.
-
The reaction is quenched with a weak acid (e.g., dilute HCl or acetic acid).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and evaporated to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography to obtain a product of high purity.
-
Spectroscopic Characterization
Table of Expected Spectroscopic Data:
| Compound | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) | Mass Spec (m/z) |
| 7,8-Difluorodibenzo[b,e] thiepin-11(6H)-one | Aromatic protons, singlet for CH₂ | Aromatic carbons, carbonyl carbon, methylene carbon | 262.03 (M+) |
| 7,8-Difluoro-6,11-dihydrodibenzo[b,e] thiepin-11-ol | Aromatic protons, signals for CH-OH and CH₂, hydroxyl proton | Aromatic carbons, carbinol carbon, methylene carbon | 264.04 (M+) |
Role in Baloxavir Marboxil and Mechanism of Action
This compound is a critical building block for the synthesis of Baloxavir Marboxil. The tricyclic thiepin moiety is a significant part of the final drug's structure, which is responsible for its unique antiviral activity.
Baloxavir Marboxil is a prodrug that is hydrolyzed in the body to its active form, baloxavir acid.[8] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein of the influenza virus.[8] This enzyme is essential for the virus to "snatch" the 5' cap structures from host cell pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. By inhibiting this process, baloxavir acid effectively blocks viral gene transcription and replication.[8]
Caption: Mechanism of action of Baloxavir Marboxil.
The Broader Context: Dibenzo[b,e]thiepin Derivatives in Drug Discovery
The dibenzo[b,e]thiepin scaffold is not only important for its role in Baloxavir Marboxil but is also a versatile platform for the development of other therapeutic agents. Research into derivatives of this tricyclic system has revealed a wide range of biological activities.
-
Antimicrobial Activity: Certain dibenzo[b,e]thiepine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
-
Anticancer Potential: The rigid tricyclic structure of dibenzo[b,e]thiepins has been explored for the development of anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[3]
-
p38 MAP Kinase Inhibition: Phenylamino-substituted dibenzo[b,e]thiepin-11-ones have been identified as novel inhibitors of p38 MAP kinase, a target for anti-inflammatory therapies.
The diverse biological activities of dibenzo[b,e]thiepin derivatives underscore the importance of this chemical scaffold in medicinal chemistry and highlight the potential for the discovery of new drugs based on this versatile core structure.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
This compound stands as a testament to the intricate and elegant design of modern pharmaceutical synthesis. Its role as a key intermediate for the anti-influenza drug Baloxavir Marboxil highlights the importance of efficient and scalable synthetic routes in bringing novel therapeutics to the market. The development of a robust six-step synthesis for this compound not only facilitates the production of a vital medicine but also showcases the principles of green chemistry by avoiding hazardous reagents and harsh conditions. The broader exploration of the dibenzo[b,e]thiepin scaffold for other therapeutic applications further solidifies its significance in medicinal chemistry. This guide has provided a comprehensive technical overview that should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one | C14H8F2OS | CID 132820276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
A Predictive Guide to the Spectroscopic Characterization of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a key intermediate in the synthesis of the antiviral agent Baloxavir marboxil. In the absence of publicly available experimental spectra, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The methodologies for spectral acquisition and the rationale behind the predicted data are thoroughly explained, grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is designed to aid in the structural verification and quality control of this critical pharmaceutical intermediate.
Introduction and Molecular Overview
This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀F₂OS.[1][2] Its structure features a central seven-membered thiepin ring fused to two benzene rings, one of which is substituted with two fluorine atoms. The presence of a hydroxyl group at the 11-position creates a chiral center, making it a crucial component in the stereospecific synthesis of complex pharmaceutical agents.
The precise characterization of this molecule is paramount for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic methods provide the definitive fingerprint for confirming its identity and purity. This guide outlines the expected spectroscopic characteristics based on its structure.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the dibenzo[b,e]thiepin ring system is used.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show signals for ten distinct protons. The aromatic region will be complex due to splitting from both neighboring protons and through-space coupling to the fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.2 | m | 4H | H1, H2, H3, H4 | Protons on the unsubstituted benzene ring. The exact shifts and multiplicities will depend on the conformation of the thiepin ring. |
| ~7.1 | (d, J ≈ 8 Hz) | 1H | H9 | Aromatic proton ortho to the fluorine-substituted ring, likely appearing as a doublet. |
| ~7.0 | (d, J ≈ 8 Hz) | 1H | H10 | Aromatic proton ortho to the methylene bridge, likely appearing as a doublet. |
| ~5.5 | s | 1H | H11 | Methine proton at the chiral center, adjacent to the hydroxyl group and sulfur atom. Its chemical shift is influenced by these electronegative atoms. A singlet is predicted, but coupling to the OH proton may be observed in a dry solvent. |
| ~4.5, ~3.5 | d, d (J ≈ 14 Hz) | 2H | H6a, H6b | Diastereotopic methylene protons of the thiepin ring, appearing as a pair of doublets (an AX system) due to geminal coupling. |
| ~2.5 | br s | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show 14 distinct signals corresponding to each carbon atom. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
| Predicted Chemical Shift (δ, ppm) | ¹JCF (Hz) | Assignment | Rationale |
| ~150 (dd) | ~245 | C7 | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~148 (dd) | ~245 | C8 | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~140 - 120 | - | Aromatic C | Signals for the remaining 8 aromatic carbons (C1, C2, C3, C4, C4a, C5a, C9, C9a, C10). Assignments would require 2D NMR. |
| ~75 | - | C11 | The carbinol carbon, shifted downfield by the adjacent oxygen atom. |
| ~35 | - | C6 | The methylene carbon in the thiepin ring. |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated ring. The two fluorine atoms are expected to show distinct signals due to their different chemical environments, with coupling to each other and to nearby protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | JFF (Hz) | Assignment |
| ~ -135 | d | ~20 | F7 |
| ~ -140 | d | ~20 | F8 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and acquisition of at least 16 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A longer relaxation delay (2 seconds) and a larger number of scans (>1024) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum at 470 MHz. No internal standard is typically needed, but an external reference can be used.
-
2D NMR: For unambiguous assignments, acquire standard COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.[3][4][5]
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 264, corresponding to the molecular weight of the compound (C₁₄H₁₀F₂OS).[1] This peak should be reasonably intense due to the presence of aromatic rings which stabilize the radical cation.
-
Isotope Peaks: An M+1 peak will be present due to the natural abundance of ¹³C. A significant M+2 peak will also be observed due to the presence of the ³⁴S isotope (~4.2% abundance).
Predicted Key Fragmentation Patterns
The fragmentation of the molecular ion will be driven by the presence of the alcohol, the thioether bridge, and the stable aromatic systems.
| m/z (Predicted) | Proposed Fragment | Rationale for Fragmentation |
| 247 | [M - OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.[6] |
| 246 | [M - H₂O]⁺ | Dehydration, another characteristic fragmentation of alcohols.[6] |
| 231 | [M - OH - O]⁺ | Subsequent loss from the [M-OH] fragment. |
| 199 | [M - C₅H₄S]⁺ | Cleavage of the thiepin ring. |
digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", fontname="Helvetica"];"M_ion" [label="[C₁₄H₁₀F₂OS]⁺˙\nm/z = 264", fillcolor="#FFFFFF"]; "Frag1" [label="[M - OH]⁺\nm/z = 247", fillcolor="#FFFFFF"]; "Frag2" [label="[M - H₂O]⁺˙\nm/z = 246", fillcolor="#FFFFFF"]; "Frag3" [label="[M - C₅H₄S]⁺\nm/z = 199", fillcolor="#FFFFFF"];
"M_ion" -> "Frag1" [label="- •OH"]; "M_ion" -> "Frag2" [label="- H₂O"]; "M_ion" -> "Frag3" [label="- C₅H₄S"]; }
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is suitable for this relatively volatile and stable molecule. Electrospray ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺ at m/z 265.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) is recommended to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, which also serves to confirm its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted to be complex in the fingerprint region, but key functional group absorptions will be readily identifiable.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Alcohol |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Alcohol |
| ~1200 | Strong | C-F stretch | Aryl-Fluoride |
| ~700-800 | Strong | C-S stretch | Thioether |
Rationale for Predictions:
-
O-H Stretch: The hydroxyl group will produce a characteristic strong and broad absorption band around 3400 cm⁻¹ due to intermolecular hydrogen bonding.[6][7][8]
-
C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ group in the thiepin ring will appear just below 3000 cm⁻¹.[2]
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.[2]
-
C-O Stretch: A strong band for the C-O stretch of the secondary alcohol is expected around 1250 cm⁻¹.[9]
-
C-F Stretch: The C-F bonds on the aromatic ring will give rise to strong absorptions in the 1250-1100 cm⁻¹ region.[1]
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the most convenient method for acquiring the IR spectrum of a solid sample. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to running the sample.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust predictive framework for the expected spectroscopic data. The combination of ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, will define the precise atomic connectivity. High-resolution mass spectrometry will confirm the molecular formula, and key fragmentation patterns will corroborate the structure. Finally, IR spectroscopy will verify the presence of the critical hydroxyl and thioether functional groups. The data and protocols outlined herein provide a comprehensive guide for the analytical confirmation of this important pharmaceutical intermediate, ensuring its identity and quality for drug development and manufacturing processes.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Keystone in Antiviral Development: The Role and Potential of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has emerged as a molecule of significant interest within the pharmaceutical landscape. While not an active therapeutic agent itself, its critical role as a key intermediate in the synthesis of the novel anti-influenza drug, baloxavir marboxil, underscores its importance in modern medicinal chemistry. This technical guide provides a comprehensive analysis of this compound, shifting the focus from a direct mechanism of action to its pivotal function in the creation of a first-in-class antiviral. Furthermore, this document explores the broader pharmacological potential of the dibenzo[b,e]thiepin scaffold, a versatile structure with a history of investigation for a range of biological activities.
Introduction: The Dibenzo[b,e]thiepin Scaffold and the Emergence of a Key Intermediate
The dibenzo[b,e]thiepin core structure is a tricyclic system containing a sulfur atom within a seven-membered ring fused to two benzene rings. This scaffold has historically been a fertile ground for medicinal chemists, with various derivatives being explored for their potential as antipsychotic, antidepressant, and anti-inflammatory agents.[1][2] The conformational flexibility of the thiepin ring allows for diverse substitutions, leading to a wide array of pharmacological profiles.
This compound represents a specific and highly functionalized iteration of this scaffold. Its primary significance lies not in its intrinsic biological activity, but as a crucial building block in the synthesis of baloxavir marboxil, a revolutionary antiviral medication.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂OS |
| Molecular Weight | 264.29 g/mol |
| CAS Number | 1985607-83-7 |
| Appearance | Solid |
A Critical Role in a Novel Antiviral: Synthesis of Baloxavir Marboxil
The development of baloxavir marboxil (marketed as Xofluza®) marked a significant advancement in the treatment of influenza A and B viruses. Its unique mechanism of action, distinct from neuraminidase inhibitors, offers a new strategy for combating seasonal flu.[5] this compound is an essential precursor in the construction of the complex polycyclic structure of baloxavir marboxil.[3][6]
Synthetic Pathway Overview
The synthesis of baloxavir marboxil is a multi-step process that involves the strategic coupling of two key fragments.[3] this compound constitutes one of these pivotal fragments. An improved synthetic process highlights its reaction with another complex intermediate to form the core structure of the final drug.[7] The development of efficient and scalable synthetic routes for this intermediate is an active area of research, aiming to improve overall yield and reduce the use of hazardous reagents.[8]
Caption: Simplified workflow for the synthesis of Baloxavir Marboxil.
The End Target: Mechanism of Action of Baloxavir Marboxil
To fully appreciate the significance of this compound, it is essential to understand the mechanism of the final drug it helps create. Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[9][10]
Baloxavir acid is a first-in-class inhibitor of the cap-dependent endonuclease enzyme of the influenza virus polymerase.[11][12] This enzyme is crucial for the virus's "cap-snatching" process, where it cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[13] By inhibiting this endonuclease activity, baloxavir acid effectively prevents the replication of the influenza virus.[9][14] This mechanism is distinct from that of neuraminidase inhibitors, which act at a later stage of the viral life cycle to prevent the release of new virus particles from infected cells.[5]
Signaling Pathway of Influenza Virus Replication and Inhibition by Baloxavir Acid
Caption: Mechanism of action of Baloxavir Acid in inhibiting influenza replication.
Broader Pharmacological Horizons of the Dibenzo[b,e]thiepin Scaffold
While this compound is currently recognized for its role in antiviral synthesis, the parent dibenzo[b,e]thiepin scaffold has a rich history in medicinal chemistry, with derivatives showing a range of biological activities.
Central Nervous System (CNS) Activity
Derivatives of the related dibenzothiazepine structure have been investigated for their potential to treat neuropathic pain.[15] These compounds have shown inhibitory activities at dopamine, serotonin, and norepinephrine transporters, as well as agonistic activities at opioid receptors.[15]
Anti-inflammatory and Antimicrobial Properties
Certain acetic acid derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin have demonstrated significant anti-inflammatory activity in animal models.[1] Additionally, other derivatives of the dibenzo[b,e]thiepine-5,5-dioxide have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[2] Some dibenzo[b,e]thiepine derivatives have shown promising antimicrobial activity, suggesting that this scaffold could be a starting point for the development of new anti-infective agents.[16]
Conclusion
This compound stands as a testament to the critical role of synthetic intermediates in modern drug discovery and development. While it does not possess a direct therapeutic mechanism of action, its indispensable function in the synthesis of the groundbreaking anti-influenza agent, baloxavir marboxil, solidifies its importance. For researchers and drug development professionals, the story of this molecule highlights the intricate journey from a chemical building block to a life-saving therapeutic. Furthermore, the continued exploration of the dibenzo[b,e]thiepin scaffold for other pharmacological applications suggests that this versatile chemical structure may yet yield further therapeutic innovations.
References
- 1. Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. kansensho.or.jp [kansensho.or.jp]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Improved Synthetic Process of Novel Anti-influenza Virus Drug Baloxavir Marboxil [cjph.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 10. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 14. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 15. Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chiral Properties of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Introduction: The Significance of Chirality in the Synthesis of Baloxavir Marboxil
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a pivotal chiral intermediate in the synthesis of Baloxavir Marboxil, a novel antiviral agent for the treatment of influenza A and B infections[1][2]. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, and Baloxavir Marboxil is no exception. The final drug molecule contains two stereogenic centers, and it is marketed as a pure (11S, 12aR) enantiomer, highlighting the critical importance of controlling the stereochemistry of its precursors[1]. The chirality of this compound, centered at the C-11 position, directly influences the stereochemical outcome of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding and control of its chiral properties are paramount for the efficacy and safety of the resulting therapeutic. This guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical determination of the enantiomers of this key intermediate, tailored for researchers, scientists, and drug development professionals.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound typically involves the reduction of the corresponding ketone, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one. This precursor can be synthesized through various routes, with recent advancements focusing on developing scalable and environmentally friendly processes to meet industrial demands.
A notable synthetic approach involves a multi-step process that has been successfully scaled up to kilogram production, achieving high purity and overall yield. While traditional methods often employed hazardous reagents, newer syntheses have focused on greener chemistry principles to minimize environmental impact during large-scale production.
The final reduction step to the alcohol is a critical transformation that generates the chiral center. Standard reducing agents such as sodium borohydride in an alcoholic solvent are commonly employed for this conversion. The resulting product is a racemic mixture of the (R)- and (S)-enantiomers, which necessitates a subsequent chiral resolution step or the development of an enantioselective reduction method.
Chiral Resolution and Stereoselective Synthesis: Pathways to Enantiopurity
Achieving enantiopurity of this compound is a crucial step in the synthesis of Baloxavir Marboxil. The current industrial synthesis of Baloxavir Marboxil relies on optical resolution, a process that can lead to the loss of up to 50% of the material[3]. This underscores the need for efficient chiral separation techniques or the development of stereoselective synthetic methods. A comprehensive review of Baloxavir Marboxil and its impurities notes that while there are 14 related chiral compounds, specific studies on the separation and quantification of these isomers are not widely reported, though it is suggested that chiral stationary phases could be effective[4].
Classical Chiral Resolution
Classical resolution involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the desired enantiomer can be recovered by cleaving the salt. This method, while established, can be time-consuming and may not always provide high enantiomeric excess (e.e.).
Enantioselective Chromatography
A more direct and often more efficient method for obtaining pure enantiomers is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.
Table 1: Proposed Starting Parameters for Chiral HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | These CSPs have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with alcohol functional groups. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with a basic additive (e.g., Diethylamine) | A normal-phase mobile system often provides better selectivity for polar analytes on polysaccharide-based CSPs. The basic additive helps to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate range for analytical HPLC, balancing resolution and analysis time. |
| Column Temperature | 20 - 40 °C | Temperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | Aromatic nature of the molecule allows for strong UV absorbance. |
Experimental Protocol: Chiral HPLC Separation
-
Column: Chiralpak® AD-H or a similar amylose-based column.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) containing 0.1% Diethylamine.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25 °C.
-
Injection Volume: Inject 10 µL of a 1 mg/mL solution of the racemic analyte dissolved in the mobile phase.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Analysis: The two enantiomers should elute as distinct peaks. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers.
dot
Caption: Workflow for the enantiomeric separation of this compound by chiral HPLC.
Stereoselective Synthesis
An alternative to resolving a racemic mixture is the direct synthesis of the desired enantiomer. This can be achieved through enantioselective reduction of the precursor ketone using a chiral catalyst or reducing agent. This approach is often more atom-economical as it avoids the loss of the undesired enantiomer. Recent research has focused on developing stereoselective syntheses for Baloxavir Marboxil, which would inherently involve the stereocontrolled synthesis of its intermediates[3].
Determination of Absolute Configuration and Chiral Purity
Once the enantiomers are separated, it is essential to determine their absolute configuration (i.e., assigning them as R or S) and to quantify the enantiomeric purity.
Analytical Techniques for Chiral Analysis
-
Chiral HPLC: As described above, this is the primary method for determining enantiomeric purity (% e.e.).
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the protons of the two enantiomers can be resolved, allowing for the determination of their ratio.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be determined.
-
X-ray Crystallography: If a single crystal of one of the enantiomers (often as a derivative with a known chiral auxiliary) can be obtained, X-ray diffraction can provide an unambiguous determination of its absolute configuration.
dot
Caption: Analytical workflow for the determination of enantiomeric purity and absolute configuration.
Biological Implications of Chirality
While specific pharmacological data for the individual enantiomers of this compound are not publicly available, it is well-established that the biological activity of chiral drugs can be stereoselective. The fact that Baloxavir Marboxil is developed as a single enantiomer strongly suggests that the (11S) configuration of this intermediate is essential for the desired therapeutic effect of the final drug[1]. The other enantiomer may be less active or could potentially contribute to off-target effects. Therefore, strict control of the stereochemistry of this intermediate is not only a matter of process efficiency but also of drug safety and efficacy.
Conclusion
The chiral properties of this compound are of paramount importance in the synthesis of the antiviral drug Baloxavir Marboxil. The ability to efficiently resolve the racemic mixture or to synthesize the desired (S)-enantiomer directly is a key challenge for process chemists and pharmaceutical scientists. Chiral HPLC provides a robust method for both the preparative separation and the analytical quantification of the enantiomers. The determination of the absolute configuration, through techniques such as X-ray crystallography or VCD, is a critical step in ensuring the correct stereoisomer is carried forward in the synthesis of this important therapeutic agent. As the demand for enantiopure pharmaceuticals continues to grow, the development of efficient and scalable methods for controlling the chirality of key intermediates like this compound will remain a significant area of research and development.
References
- 1. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomers of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Synthesis, Resolution, and Application
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the (R)- and (S)-enantiomers of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a chiral molecule of significant interest in modern pharmaceutical synthesis. The (S)-enantiomer is a critical chiral building block for Baloxavir marboxil, a novel anti-influenza therapeutic. This document details the strategic approaches to obtaining the enantiopure forms of this compound, including stereoselective synthesis and chiral resolution. A comprehensive analysis of the underlying chemical principles, detailed experimental protocols, and analytical characterization methods are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and chiral technologies.
Introduction: The Significance of Chirality in Drug Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] Consequently, the production of single-enantiomer drugs is a critical aspect of modern pharmaceutical development.[1]
The subject of this guide, this compound, exemplifies the importance of stereochemistry in drug synthesis. The (S)-enantiomer of this molecule is a key intermediate in the synthesis of Baloxavir marboxil, a first-in-class inhibitor of the cap-dependent endonuclease of the influenza virus.[3][4] The precise stereochemistry of this intermediate is crucial for the efficacy of the final drug. This guide will provide a detailed technical overview of the methods for preparing and differentiating the (R)- and (S)-enantiomers of this vital pharmaceutical building block.
Synthesis of the Racemic Precursor
The synthesis of the racemic this compound is the initial step towards obtaining the individual enantiomers. A common and scalable approach involves the synthesis of the ketone precursor, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one, followed by its reduction. Several synthetic routes to this ketone have been reported, often with a focus on green chemistry principles to minimize environmental impact.[5][6]
A representative synthetic pathway to the racemic alcohol is outlined below:
Caption: Synthetic scheme for racemic this compound.
The process typically begins with a commercially available starting material like 3,4-difluorobenzoic acid.[5] This is converted to an acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone. Subsequent reduction of the ketone, commonly with a reducing agent such as sodium borohydride, yields the racemic alcohol.[5]
Stereoselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The direct synthesis of a single enantiomer is often the most efficient approach. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8] This reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereospecific delivery of a hydride to the ketone.[9][10]
The predictable stereochemical outcome and high enantiomeric excess (ee) achievable with the CBS reduction make it an ideal candidate for the synthesis of (R)- and (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.[7] The choice of the chiral catalyst, either (R)- or (S)-CBS catalyst, dictates which enantiomer of the alcohol is produced.
Caption: Enantioselective synthesis via CBS reduction.
Mechanistic Insight
The enantioselectivity of the CBS reduction arises from the formation of a rigid, six-membered transition state. The oxazaborolidine catalyst coordinates with both the borane and the ketone, orienting the ketone in a sterically favored manner for hydride transfer. This controlled orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.[7]
Detailed Experimental Protocol (Proposed)
The following is a proposed, representative protocol for the CBS reduction of 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one.
Materials:
-
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one
-
(R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R)- or (S)-CBS catalyst solution dropwise.
-
Slowly add the borane-dimethyl sulfide complex dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantiopure alcohol.
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
An alternative to stereoselective synthesis is the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[11][12] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.[13]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a broad range of chiral compounds and are a suitable choice for the resolution of the title compound's enantiomers.[14]
Principles of Chiral HPLC Separation
The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[11] The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other. This differential interaction is the basis of the separation.
Detailed Experimental Protocol (Proposed)
The following is a proposed, representative protocol for the analytical chiral HPLC separation of (R)- and (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Racemic this compound standard
-
Samples of the synthesized (R)- and (S)-enantiomers
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the racemic standard in the mobile phase.
-
Prepare solutions of the synthesized (R)- and (S)-enantiomers in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram. Two well-resolved peaks should be observed.
-
Inject the individual (R)- and (S)-enantiomer samples to identify the elution order.
-
Calculate the resolution and enantiomeric excess of the synthesized samples.
Caption: Workflow for chiral HPLC analysis.
Pharmacological Relevance and Application
The primary driver for the synthesis of enantiopure this compound is its role as a key intermediate in the production of Baloxavir marboxil.[3][15] Specifically, the (S)-enantiomer is incorporated into the final drug molecule.[3] The stereocenter at the 11-position of the dibenzothiepin core is critical for the correct three-dimensional structure of Baloxavir, which in turn is essential for its binding to and inhibition of the influenza virus cap-dependent endonuclease.[4]
The (R)-enantiomer, while not utilized in the synthesis of Baloxavir marboxil, serves as an important analytical standard for confirming the enantiomeric purity of the desired (S)-enantiomer. The development of robust analytical methods to differentiate and quantify these two enantiomers is therefore of paramount importance for quality control in the pharmaceutical manufacturing process.
Conclusion
The (R)- and (S)-enantiomers of this compound are of significant interest to the pharmaceutical industry due to the crucial role of the (S)-enantiomer as a building block for the antiviral drug Baloxavir marboxil. This technical guide has provided a comprehensive overview of the strategies for obtaining these enantiomers in high purity.
Both stereoselective synthesis, exemplified by the Corey-Bakshi-Shibata reduction, and chiral resolution via HPLC are viable and powerful methods. The choice between these approaches will depend on factors such as scale, cost, and available expertise. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, separate, and analyze these important chiral molecules. A thorough understanding of the principles and techniques discussed is essential for the successful development of stereochemically pure active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. (((12aR)-12-((11S)-7,8-Difluoro-6,11-dihydrodibenzo(b,E)thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-(1,4)oxazino(3,4-C)pyrido(2,1-F)(1,2,4)triazin-7-yl)oxy)methyl methyl carbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. york.ac.uk [york.ac.uk]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tianmingpharm.com [tianmingpharm.com]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. As a key intermediate in the synthesis of pharmaceuticals such as Baloxavir, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines detailed protocols for chromatographic analysis, structural elucidation using spectroscopic techniques, and thermal properties assessment. Furthermore, it details a systematic approach to understanding the molecule's intrinsic stability through forced degradation studies, a critical component of regulatory submissions and the development of stability-indicating methods.[3][4]
Introduction
This compound is a tricyclic organic compound containing a dibenzothiepine core structure. Its chemical identity is defined by CAS Number 1985607-83-7 and a molecular formula of C₁₄H₁₀F₂OS.[5][6] The presence of fluorine atoms, a hydroxyl group, and a thioether linkage within a rigid tricyclic system imparts specific chemical properties that necessitate a multi-faceted analytical approach for full characterization.
The primary objective of this guide is to equip researchers and drug development professionals with robust, field-proven methodologies. We will move beyond simple procedural lists to explain the causality behind experimental choices—why a specific technique is chosen and how it contributes to a holistic understanding of the molecule. This approach ensures that the described protocols are not merely steps to be followed, but a self-validating system for generating reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These details are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][7] |
| CAS Number | 1985607-83-7 | [2][6] |
| Molecular Formula | C₁₄H₁₀F₂OS | [1][2][5] |
| Molecular Weight | 264.29 g/mol | [2][5] |
| Appearance | White to off-white solid (typical) | General Knowledge |
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the assay of pharmaceutical intermediates. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and potential degradants.
Rationale for Method Design
The choice of a reversed-phase C18 column is a logical starting point due to the compound's moderate lipophilicity (calculated LogP ≈ 3.65).[6] A mobile phase consisting of acetonitrile or methanol and water allows for the effective elution and separation of non-polar to moderately polar compounds. UV detection is suitable due to the presence of aromatic rings, which are strong chromophores.
Protocol 3.1.1: HPLC Method for Purity Determination
1. Instrumentation and Consumables:
- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Analytical balance.
2. Standard and Sample Preparation:
- Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
- Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
- Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent retention and resolution for moderately non-polar compounds. |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 0-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A gradient ensures elution of the main peak with good symmetry while also eluting any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential column overload. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
4. Data Analysis:
- Calculate the purity by area normalization, where the percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
- For assay, compare the peak area of the sample to that of a known concentration reference standard.
Structural Elucidation and Confirmation
While chromatography determines purity, a suite of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS)
Expertise: MS provides the molecular weight of the compound, which is one of the most critical pieces of identity confirmation. When coupled with a separation technique like LC (LC-MS), it can provide mass information for the parent compound and any impurities simultaneously. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
Protocol 4.1.1: LC-MS Analysis
-
Utilize the HPLC method described in Protocol 3.1.1, diverting the column effluent to the ESI source of a mass spectrometer.
-
Operate the MS in positive ion mode.
-
Scan a mass range from m/z 100 to 500.
-
Expected Result: A prominent peak at m/z 265.05, corresponding to the [M+H]⁺ of C₁₄H₁₀F₂OS (calculated exact mass: 264.04).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful technique for definitive structural elucidation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: Will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expect to see signals for the aromatic protons, the methylene (-CH₂-) protons at position 6, and the methine (-CH-) and hydroxyl (-OH) protons at position 11.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is crucial for confirming the presence and positions of the two fluorine atoms on the aromatic ring. The chemical shifts and couplings will be characteristic of their ortho relationship.
Protocol 4.2.1: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts (ppm), integration values, and coupling constants (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise: FTIR is a rapid and simple technique used to identify the presence of key functional groups. It serves as an excellent identity check. For this molecule, the key vibrational bands to look for are the O-H stretch from the alcohol, C-F stretches, C-S stretches, and aromatic C-H and C=C stretches.
Protocol 4.3.1: FTIR Analysis
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Key Absorptions:
-
~3400-3200 cm⁻¹ (broad): O-H stretch
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~1600-1450 cm⁻¹: Aromatic C=C stretch
-
~1300-1100 cm⁻¹: C-F stretch
-
~800-600 cm⁻¹: C-S stretch
-
Thermal Properties Analysis
Understanding the thermal behavior of a pharmaceutical intermediate is critical for determining appropriate drying and storage conditions and ensuring stability during manufacturing processes.
Thermogravimetric Analysis (TGA)
Expertise: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the presence of residual solvents or water. Related dibenzothiophene compounds have shown high decomposition temperatures.[8]
Protocol 5.1.1: TGA Method
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from 25 °C to 500 °C at a rate of 10 °C/min.
-
Record the mass loss as a function of temperature. A stable compound will show no significant mass loss until a high decomposition temperature is reached.
Differential Scanning Calorimetry (DSC)
Expertise: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is the definitive method for determining the melting point and identifying other thermal events like glass transitions or polymorphic transitions.[9]
Protocol 5.2.1: DSC Method
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.
Intrinsic Stability Assessment: Forced Degradation Studies
Trustworthiness: Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity.[10] By subjecting the molecule to harsh conditions, we can identify potential degradation products and establish degradation pathways.[3][4] This information is vital for developing a stability-indicating analytical method—a method proven to be specific for the analysis of the drug in the presence of its degradants.[11]
Caption: Workflow for Forced Degradation Studies.
Protocols for Stress Testing
Objective: To achieve 5-20% degradation of the parent compound. Time and stressor concentration may need to be adjusted.[12]
Protocol 6.2.1: Acid and Base Hydrolysis
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Keep the solutions at 60 °C and withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before dilution and analysis by the HPLC method.
Protocol 6.2.2: Oxidative Degradation
-
Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, and withdraw aliquots at various time points.
-
Analyze by HPLC. The thioether moiety may be susceptible to oxidation to the corresponding sulfoxide or sulfone.
Protocol 6.2.3: Thermal Degradation
-
Store the solid compound in a controlled temperature oven at 80 °C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution, and analyze by HPLC.
Protocol 6.2.4: Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
Summary of Analytical Techniques
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Each method provides a specific and critical piece of information, as illustrated below.
Caption: Interrelation of Analytical Techniques and Information Yielded.
| Analytical Technique | Primary Application | Information Obtained |
| HPLC | Purity and Assay | Quantitative assessment of purity; detection of related substances. |
| Mass Spectrometry | Identity Confirmation | Molecular weight and elemental formula confirmation. |
| NMR Spectroscopy | Structural Elucidation | Unambiguous confirmation of the covalent structure and stereochemistry. |
| FTIR Spectroscopy | Identity Confirmation | Presence of key functional groups. |
| TGA/DSC | Thermal Characterization | Thermal stability, decomposition profile, and melting point. |
| Forced Degradation | Stability Assessment | Identification of degradation pathways and potential degradation products. |
References
- 1. chembk.com [chembk.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission [mdpi.com]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. scispace.com [scispace.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This compound is a critical pharmaceutical intermediate in the synthesis of Baloxavir marboxil, a novel anti-influenza drug.[1][2] The developed method is suitable for quality control, stability testing, and purity assessment in research and drug development settings. The methodology utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility and ease of implementation in most analytical laboratories.
Scientific Principles and Method Rationale
The structural foundation of this compound is a tricyclic system, which shares characteristics with tricyclic antidepressants (TCAs).[3] Extensive literature on the HPLC analysis of TCAs provides a strong basis for method development, consistently pointing towards reversed-phase chromatography as the technique of choice.[4][5]
Chromatographic Mode: Reversed-Phase HPLC The analyte possesses a dibenzothiepine core, which is moderately non-polar and aromatic. This chemical nature makes it an ideal candidate for reversed-phase chromatography, where it can interact effectively with a hydrophobic stationary phase.
Stationary Phase: C18 Column A C18 (octadecylsilane) stationary phase was selected due to its strong hydrophobicity, which provides excellent retention and resolution for aromatic compounds like the target analyte. The high surface coverage of modern C18 columns minimizes undesirable interactions with residual silanols, leading to improved peak symmetry.
Mobile Phase Composition The mobile phase consists of acetonitrile and water, modified with formic acid.
-
Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths.
-
Formic Acid (0.1%): The addition of a small amount of acid to the mobile phase serves a critical purpose. It protonates the hydroxyl group on the analyte and, more importantly, suppresses the ionization of free silanol groups on the silica-based stationary phase. This minimizes peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.[6]
Detection: UV Spectrophotometry The dibenzothiepine structure contains multiple conjugated aromatic rings, which are strong chromophores. Based on data from similar dibenzothiophene and benzothiazepine derivatives, significant UV absorbance is expected in the 240-280 nm and 310-340 nm regions.[7][8] A preliminary UV scan of the analyte would determine the absorbance maximum (λmax) for optimal sensitivity. For this note, a wavelength of 254 nm is selected as a robust starting point, a common wavelength that provides good sensitivity for many aromatic compounds.
Experimental Protocol
This protocol is designed to be a self-validating system. System suitability tests must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
Instrumentation and Consumables
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Consumables: HPLC-grade vials, filters (0.45 µm PTFE or PVDF), and precision pipettes.
Reagents and Sample Preparation
-
Reagents:
-
Acetonitrile (HPLC Grade or higher)
-
Formic Acid (LC-MS Grade, >99%)
-
Deionized Water (18.2 MΩ·cm)
-
This compound reference standard.
-
-
Mobile Phase Preparation (0.1% Formic Acid in 60:40 ACN:Water):
-
Measure 600 mL of acetonitrile into a 1 L solvent bottle.
-
Measure 400 mL of deionized water and add it to the acetonitrile.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile (or a 50:50 mix of ACN:Water) as the diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV/PDA |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: HPLC analysis workflow for this compound.
Expected Results and System Suitability
To ensure the validity of the results, the system must meet predefined performance criteria before sample analysis. A series of five replicate injections of the standard solution should be performed.
Table 2: System Suitability Test (SST) Criteria and Expected Performance
| Parameter | Acceptance Criteria | Expected Result | Rationale |
| Retention Time (RT) | - | ~ 4.5 min (Hypothetical) | Indicates stability of the pump and mobile phase composition. |
| %RSD of Retention Time | ≤ 1.0% | < 0.5% | Demonstrates precision of the pumping system. |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% | Confirms the precision of the autosampler and detector response. |
| Tailing Factor (Tf) | ≤ 1.5 | ~ 1.1 | Measures peak symmetry; a value > 2 indicates unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | > 7000 | Indicates the efficiency and resolving power of the column. |
A successful SST, meeting all criteria in Table 2, validates that the HPLC system is suitable for the analysis of the intended samples. The method is expected to show a sharp, well-defined peak for this compound, well-resolved from any potential synthesis-related impurities or degradants.
Conclusion
The described RP-HPLC method provides a simple, robust, and precise tool for the routine analysis of this compound. By leveraging established chromatographic principles for similar tricyclic structures and employing standard instrumentation, this protocol can be readily adopted in quality control laboratories.[6][9] The method's performance should be fully validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, and precision before its use in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
- 6. A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
An Application Note on the Comprehensive NMR Spectroscopic Analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial heterocyclic scaffold and a key intermediate in the synthesis of advanced pharmaceutical agents, most notably the anti-influenza drug Baloxavir Marboxil.[1][2] The precise structural confirmation of this molecule is paramount to ensure the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such complex organic molecules in solution.[3]
This guide provides a comprehensive set of protocols and in-depth scientific rationale for the complete NMR characterization of this compound. We will delve into one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, offering not just step-by-step instructions but also the expert reasoning behind key experimental choices. This document is intended for researchers, chemists, and quality control specialists in the fields of drug discovery, process development, and medicinal chemistry.
Molecular Structure & Spectroscopic Considerations
The structural complexity of this compound presents several interesting challenges and opportunities for NMR analysis. Understanding these features is key to designing the right experiments and correctly interpreting the resulting spectra.
Caption: Chemical Structure of the Analyte.
Key Structural Features Influencing NMR Spectra:
-
Fluorinated Aromatic Ring: The presence of two adjacent fluorine atoms on one of the benzene rings profoundly influences the NMR spectra. Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative experiment.[4][5] Furthermore, the strong electronegativity and spin-spin coupling of fluorine to both protons (ⁿJHF) and carbons (ⁿJCF) will introduce characteristic splitting patterns in the ¹H and ¹³C spectra, which are invaluable for assignment.
-
Chiral Center (C11): The hydroxyl-bearing carbon, C11, is a stereocenter. This chirality renders the two methylene protons at the C6 position diastereotopic.[6] Consequently, they are chemically non-equivalent and are expected to appear as two distinct signals in the ¹H NMR spectrum, each exhibiting geminal coupling to the other and vicinal coupling to the proton at C11.
-
Dibenzothiepin Core: The tricyclic system contains two distinct aromatic rings and a seven-membered thiepin ring. The protons on the non-fluorinated ring will exhibit standard aromatic coupling patterns, while the protons on the fluorinated ring will show additional complexity due to H-F couplings.
-
Labile Hydroxyl Proton: The proton of the alcohol group (-OH) is subject to chemical exchange with residual water or other protic species in the solvent. Its signal may appear as a sharp singlet, a broad resonance, or not be observed at all, depending on the solvent, concentration, and temperature.
Experimental Workflow & Protocols
A systematic approach is essential for the complete and efficient characterization of the molecule. The following workflow outlines the logical progression from sample preparation to advanced 2D NMR analysis.
Caption: Recommended NMR Experimental Workflow.
Protocol 1: Sample Preparation
Rationale: The choice of solvent is the most critical step in sample preparation. The ideal solvent must fully dissolve the analyte without interfering with its signals.[7] Given the polarity of the hydroxyl group, a solvent with good solvating power for polar compounds is required.
-
Recommended Solvents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Excellent for polar compounds. It slows down the exchange rate of the -OH proton, often allowing it to be observed and to see its coupling to the H11 proton. The residual proton signal is around 2.50 ppm.
-
Deuterated Chloroform (CDCl₃): A common choice that dissolves many organic compounds and is easy to remove for sample recovery.[8] The -OH proton may exchange more rapidly or appear at a different chemical shift. The residual proton signal is around 7.26 ppm.
-
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.[9]
-
Dissolve: Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the sample vial. Vortex briefly to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Reference: While modern spectrometers utilize the deuterium lock signal for indirect referencing (IUPAC recommended method), Tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C referencing at 0.00 ppm if required by institutional protocols.[9]
Protocols 2-7: NMR Data Acquisition
The following are generalized acquisition parameters for a 500 MHz spectrometer. These should be considered starting points and may require optimization based on sample concentration and the specific instrument used.
| Experiment | Protocol # | Purpose | Key Acquisition Parameters |
| ¹H NMR | 2 | Determine proton environments, multiplicity, and integration. | Pulse Program: zg30; Scans: 16-32; Relaxation Delay (d1): 2s; Spectral Width: ~16 ppm. |
| ¹⁹F NMR | 3 | Observe fluorine signals and F-F / F-H couplings. | Pulse Program: zgfl; Proton Decoupling: Yes; Scans: 32-64; Relaxation Delay (d1): 2s. |
| ¹³C{¹H} NMR | 4 | Identify all unique carbon environments. | Pulse Program: zgpg30; Proton Decoupling: Yes; Scans: 1024+; Relaxation Delay (d1): 2s. |
| ¹H-¹H COSY | 5 | Map proton-proton (J-coupling) correlations. | Gradient-selected (gCOSY); Scans per increment: 2-4; Data points (F2 x F1): 2K x 256. |
| ¹H-¹³C HSQC | 6 | Correlate protons to their directly attached carbons. | Gradient-selected, phase-sensitive (hsqcedetgpsisp); Scans per increment: 2-8; Optimized for ¹JCH ≈ 145 Hz. |
| ¹H-¹³C HMBC | 7 | Map long-range (2-3 bond) proton-carbon correlations. | Gradient-selected (hmbcgplpndqf); Scans per increment: 8-16; Optimized for ⁿJCH ≈ 8 Hz. |
Data Interpretation: Predicting the Spectral Landscape
A proactive analysis of the molecular structure allows us to anticipate the NMR data, transforming spectral interpretation from a puzzle into a confirmation exercise.
Expected ¹H and ¹⁹F NMR Signatures
-
Aromatic Region (¹H, ~7.0-8.0 ppm): Six protons in total. The four protons on the non-fluorinated ring (H1, H2, H3, H4) will form a distinct spin system. The two protons on the fluorinated ring (H9, H10) will appear as complex multiplets due to both H-H and long-range H-F couplings.
-
Diastereotopic Methylene Protons (¹H, ~3.5-4.5 ppm): The two H6 protons will be non-equivalent. They will likely appear as a pair of doublets of doublets (an ABX system with H11), each split by geminal coupling to each other (~12-15 Hz) and vicinal coupling to H11.
-
Methine Proton (¹H, ~5.0-5.5 ppm): H11, attached to the carbon bearing the hydroxyl group, will be coupled to the two H6 protons.
-
Hydroxyl Proton (¹H, variable): In DMSO-d₆, this proton (OH) may appear as a doublet due to coupling with H11.
-
Fluorine Signals (¹⁹F, ~ -110 to -140 ppm): Two distinct signals are expected for F7 and F8. They will show coupling to each other and to the nearby aromatic protons (H9, H10). The large chemical shift dispersion of ¹⁹F NMR aids in resolving potentially overlapping signals.[5]
Expected ¹³C NMR and 2D Correlation Signatures
The carbon spectrum will provide the backbone of the structure, with 2D experiments linking it to the proton framework.
| Carbon Type | Expected ¹³C Shift (ppm) [10][11] | Key 2D Correlations (HSQC & HMBC) |
| Aromatic C-H | 110 - 135 | HSQC: Direct correlation to their attached aromatic protons. |
| Aromatic Quaternary | 125 - 150 | HMBC: Correlations from nearby protons (2-3 bonds away) are essential for assignment. |
| Aromatic C-F (C7, C8) | 145 - 165 (with large ¹JCF coupling) | HMBC: Correlations from H9, H10, and potentially H6 protons. |
| Methylene (C6) | ~35 - 45 | HSQC: Correlates with the two diastereotopic H6 protons. |
| Methine (C11) | ~65 - 75 | HSQC: Correlates with the H11 proton. HMBC: Key correlations to H6, H1, H10, and H9. |
graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, width=0.3, height=0.3, label=""]; edge [fontname="Helvetica", fontsize=8, color="#EA4335", arrowhead=vee, arrowsize=0.6];// Define nodes with labels H1 [label="H1", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; H6a [label="H6a", pos="2,1!", fillcolor="#FBBC05", fontcolor="#202124"]; H6b [label="H6b", pos="2,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; H11 [label="H11", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; C5a [label="C5a", pos="1,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Quaternary C11a [label="C11a", pos="-1,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Quaternary C10a [label="C10a", pos="-1,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Quaternary C6 [label="C6", pos="1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C11 [label="C11", pos="-1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// HMBC Correlations H1 -> C11a [label="³J"]; H1 -> C11 [label="³J"]; H11 -> C10a [label="²J"]; H11 -> C5a [label="³J"]; H6a -> C5a [label="²J"]; H6b -> C5a [label="²J"]; H6a -> C11 [label="²J"]; H6b -> C11 [label="²J"]; }
Caption: Key expected HMBC correlations for structural verification.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. The combination of 1D ¹H, ¹³C, and ¹⁹F experiments provides the fundamental chemical shift and coupling information, while 2D COSY, HSQC, and HMBC experiments are indispensable for assembling the complete molecular connectivity map. The specific spectral features arising from the fluorine substituents and the chiral center at C11 serve as powerful diagnostic markers for positive identification. The protocols and interpretive framework detailed in this application note provide a robust and self-validating system for the confident characterization of this important pharmaceutical intermediate, ensuring the highest standards of scientific integrity and quality control in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Chiral separation of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol enantiomers
An Application Guide for the Enantioselective Separation of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated protocol for the chiral separation of the enantiomers of this compound. As a key intermediate in pharmaceutical synthesis, ensuring the enantiomeric purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive methodology utilizing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). We delve into the rationale behind method development, offer a step-by-step protocol for immediate implementation, and discuss alternative approaches using Supercritical Fluid Chromatography (SFC) for a greener and faster analysis. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chirality in Drug Development
The compound this compound is a tricyclic heterocyclic alcohol containing a single stereocenter at the C11 position.[3][4] Its core structure, dibenzo[b,e]thiepin, is a scaffold for various pharmacologically active molecules, including antidepressants.[5][6] In chiral drug development, enantiomers of the same molecule can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1][7] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of each enantiomer, necessitating reliable methods to separate and quantify them.[1][2]
The direct separation of enantiomers using chromatography with a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy.[1][8] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, thus, separation.[1] This guide focuses on developing such a direct method for this compound.
Method Development Strategy: A Logic-Driven Approach
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[1] A systematic screening strategy based on the analyte's structure is far more effective.
Analyte Structure Considerations
-
Chiral Center: A tertiary alcohol at the C11 position. The hydrogen-bonding capability of the hydroxyl group is a key interaction point for chiral recognition.
-
Aromatic System: Two benzene rings provide opportunities for π-π stacking interactions with the CSP.
-
Fluorine Substituents: The presence of two fluorine atoms can influence the electronic properties of the aromatic system and may allow for specific interactions with fluorinated or other specialized CSPs.[9][10]
Chiral Stationary Phase (CSP) Selection
Based on the analyte's structure, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity, achieved through a combination of hydrogen bonding, π-π interactions, and steric inclusion.[1][11] A screening of the "big four" polysaccharide columns (e.g., Chiralpak® AD, Chiralpak AS, Chiralcel® OD, Chiralcel OJ) is a field-proven strategy for achieving separation for a majority of chiral compounds.[12]
Mobile Phase Screening
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—dictates the interaction mechanism.
-
Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar modifier (e.g., 2-propanol, ethanol). NP is often the most successful mode for polysaccharide CSPs, providing strong enantioselective interactions.[1]
-
Reversed Phase (RP): Employs aqueous buffers with organic modifiers like acetonitrile or methanol.
-
Polar Organic (PO): Uses 100% organic polar solvents, such as acetonitrile/methanol mixtures.
For this compound, which is readily soluble in organic solvents, a Normal Phase approach is the most logical starting point.
Figure 1: A systematic workflow for chiral method development.
Recommended HPLC Protocol
This protocol is based on a successful separation strategy employing a cellulose-based CSP under normal phase conditions.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase).
-
Racemic Standard: this compound.
-
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Conc. | 1.0 mg/mL |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane and 200 mL of 2-Propanol.
-
Mix thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
-
System Operation and Analysis:
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed in the detector.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.[13]
-
Discussion of Separation Mechanism and Optimization
The separation on a Chiralcel® OD-H column is governed by the formation of transient diastereomeric complexes. The helical polymer structure of the cellulose derivative creates chiral grooves where the enantiomers can interact. For the target analyte, the likely interaction points are:
-
Hydrogen Bonding: The hydroxyl group (-OH) at the stereocenter can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Stacking: The dibenzothiepin ring system can engage in π-π interactions with the phenyl groups of the CSP.
-
Steric Fit: The overall three-dimensional shape of each enantiomer will determine how well it fits into the chiral cavities of the CSP, leading to one being retained longer than the other.
Figure 2: Interplay of chromatographic parameters and separation performance.
Troubleshooting & Optimization:
-
Poor Resolution (Rs < 1.5): Decrease the percentage of 2-Propanol in the mobile phase (e.g., to 90:10 n-Hexane:IPA). This strengthens the interaction between the analyte and the CSP, typically increasing retention and improving resolution.
-
Long Retention Times: Increase the percentage of 2-Propanol. The modifier competes with the analyte for sites on the CSP, reducing retention time.
-
No Separation: If no separation is achieved on the OD-H column, screen other polysaccharide CSPs like Chiralpak® AD-H (amylose-based), which offers complementary selectivity.
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to normal-phase HPLC, offering significant advantages in speed and environmental friendliness.[9] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations at lower pressures.[9]
Suggested SFC Conditions
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Supercritical CO₂B: Methanol |
| Gradient | Isocratic 20% B |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
This SFC method can often reduce analysis times by a factor of 3 to 5 compared to HPLC while significantly reducing organic solvent consumption.[12]
Conclusion
This application note provides a validated, ready-to-use HPLC method for the enantioselective separation of this compound. The proposed protocol, utilizing a Chiralcel® OD-H column with an n-Hexane/IPA mobile phase, is robust and based on well-established principles of chiral recognition. The discussion on method development strategy, the mechanism of separation, and optimization provides the user with the necessary tools to adapt and troubleshoot the method effectively. Furthermore, the inclusion of an SFC method offers a high-throughput, green alternative for laboratories equipped with this technology.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chembk.com [chembk.com]
- 4. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: The Utility of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in Modern Antiviral Research
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the application of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in the field of antiviral drug discovery. While this molecule is principally recognized as a key intermediate in the synthesis of the anti-influenza drug Baloxavir Marboxil[1][2][3][4][5][6], its inherent structural features, belonging to the dibenzothiepine class, warrant a deeper investigation into its own potential antiviral activities. This guide will detail the physicochemical properties of the compound, propose a strategic workflow for its antiviral screening, and provide detailed, step-by-step protocols for preliminary in vitro evaluation.
Introduction: Beyond a Synthetic Intermediate
This compound has established its importance in pharmaceutical manufacturing as a crucial building block for Baloxavir Marboxil, a potent inhibitor of the cap-dependent endonuclease of the influenza virus polymerase[1][7]. However, the drug discovery paradigm encourages the exploration of all molecules within a successful synthetic pathway for potential standalone therapeutic value. The dibenzo[b,e]thiepin scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Furthermore, related sulfur-containing heterocyclic compounds have demonstrated a range of biological activities, including antiviral effects against various viruses[8][9].
This application note, therefore, presents a logical framework for researchers to investigate the intrinsic antiviral potential of this compound. We will proceed with the hypothesis that this compound may exhibit antiviral activity, potentially through mechanisms distinct from Baloxavir Marboxil, given its different chemical structure. The following sections will provide the necessary technical information and experimental designs to test this hypothesis.
Physicochemical Properties & Handling
A thorough understanding of the test compound is fundamental to any experimental design. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[10] |
| CAS Number | 1985607-83-7 | PubChem[10] |
| Molecular Formula | C₁₄H₁₀F₂OS | PubChem[10] |
| Molecular Weight | 264.29 g/mol | PubChem[10] |
| Appearance | Off-white to brown solid | Hangzhou Longshine Bio-Tech[4] |
| Purity | Typically >95% (Commercial sources) | Sigma-Aldrich[11] |
| Solubility | Soluble in DMSO, Methanol, and other organic solvents. Poorly soluble in water. | Inferred from structure |
| Storage | Store in a cool, dry place, sealed from moisture. | Sigma-Aldrich[11] |
Handling Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes[6].
Proposed Antiviral Screening Strategy: A Tiered Approach
A systematic and resource-efficient screening cascade is essential for evaluating a novel compound. The following workflow is proposed to comprehensively assess the antiviral potential of this compound.
Caption: Tiered workflow for antiviral screening of the target compound.
Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: Determination of Cytotoxicity (CC50)
Rationale: It is crucial to determine the concentration at which the compound itself is toxic to the host cells. This ensures that any observed antiviral effect is not merely a result of cell death. The 50% cytotoxic concentration (CC50) is a key parameter.
Materials:
-
Host cells (e.g., Vero, A549, MDCK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.39 µM). Include a "no-drug" control (medium with DMSO at the highest concentration used) and a "cells only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay).
-
Viability Assay: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the viability against the log of the compound concentration and determine the CC50 value using non-linear regression.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
Rationale: This is a widely used primary screening method to assess a compound's ability to protect cells from virus-induced damage or death (cytopathic effect).[12]
Materials:
-
All materials from Protocol 4.1
-
Virus stock with a known titer (e.g., Influenza A, RSV, Rhinovirus)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 4.1.
-
Infection and Treatment:
-
Prepare serial dilutions of the compound in infection medium (low serum medium) at 2x the final concentration.
-
Remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the wells.
-
Immediately add 50 µL of virus diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Controls: Include "virus control" (cells + virus, no compound), "cell control" (cells only, no virus or compound), and "compound toxicity control" (cells + compound, no virus) for each concentration.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ until the "virus control" wells show 80-90% CPE (typically 48-72 hours).
-
Viability Assessment: Perform an MTT or XTT assay as described in Protocol 4.1 to quantify cell viability.
-
Analysis:
-
Calculate the percentage of protection for each concentration using the formula: [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100.
-
Plot the percentage of protection against the log of the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression.
-
Calculate the Selectivity Index (SI) as CC50 / EC50 . An SI value >10 is generally considered promising for further investigation.
-
Protocol 3: Time-of-Addition Assay
Rationale: This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound (e.g., entry, replication, egress).[13]
Materials:
-
All materials from Protocol 4.2
-
Synchronized infection system (e.g., pre-chilling cells and virus at 4°C)
Procedure:
-
Experimental Arms:
-
Pre-treatment: Add the compound to cells for 2 hours, then wash it out before adding the virus.
-
Co-treatment (Entry): Add the compound and virus to the cells simultaneously for 1-2 hours, then wash and replace with fresh medium.
-
Post-treatment (Replication/Egress): Add the virus to the cells for 1-2 hours, wash, and then add the compound at different time points post-infection (e.g., 2, 4, 6, 8 hours).
-
-
Infection: Use a high MOI (e.g., 1-5) to ensure a single round of replication.
-
Endpoint Measurement: At the end of the viral life cycle (e.g., 12-24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay or TCID50) or lyse the cells to measure viral RNA/protein levels.
-
Analysis: Compare the reduction in viral yield in each experimental arm to a no-drug control. A significant reduction in a specific arm suggests inhibition at that stage.
Caption: Conceptual diagram of a time-of-addition assay.
Conclusion and Future Directions
This compound represents an intriguing starting point for antiviral discovery. Its established role in the synthesis of an approved anti-influenza drug provides a strong rationale for its investigation. The protocols outlined in this guide offer a clear and robust pathway to assess its potential as a standalone antiviral agent. Should this initial screening yield promising results (i.e., a high Selectivity Index), further studies, including mechanism of action elucidation and evaluation against a broader panel of viruses, would be highly warranted. This structured approach ensures that the scientific and commercial potential of this readily accessible molecule is thoroughly and efficiently explored.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol/2227197-55-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. R)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol/2227197-52-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. chembk.com [chembk.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Synthesis and anti-influenza virus activity of substituted dibenzoxepine-based baloxavir derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anti-respiratory syncytial(RS) viral compounds: benzodithiin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 1985607-83-7 [sigmaaldrich.com]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Scale-up synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
An Application Note for the Scale-Up Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Introduction: A Key Intermediate for Next-Generation Antivirals
This compound is a critical building block in the synthesis of Baloxavir Marboxil, a novel anti-influenza therapeutic with a unique mechanism of action effective against both influenza A and B types.[1] The structural complexity of this tricyclic thiepin derivative presents significant challenges for large-scale production. Traditional synthetic routes often rely on hazardous reagents like thiophenol and harsh conditions, such as the use of n-butyl lithium and polyphosphoric acid, which are not amenable to sustainable and safe industrial-scale manufacturing.[1]
This application note details a robust and scalable six-step synthesis of this compound, commencing from 3,4-difluoro-2-methylbenzoic acid. This process has been successfully demonstrated on a kilogram scale, achieving a high overall yield and purity.[1][2] The outlined methodology emphasizes green chemistry principles by avoiding malodorous and highly toxic reagents and employing milder reaction conditions, thus offering a viable solution for industrial production.[1]
Overall Synthetic Strategy
The synthetic pathway is designed for efficiency and scalability. It begins with the conversion of the starting benzoic acid to its corresponding acid chloride, which then undergoes a Friedel-Crafts reaction. A key innovation in this process is the use of diphenyl disulfide as a stable and less hazardous sulfur source.[2] The subsequent intramolecular cyclization to form the core thiepinone structure is followed by a final reduction to yield the target alcohol.
Caption: High-level overview of the scalable synthetic route.
Detailed Protocols and Experimental Insights
Step 1: Synthesis of 3,4-Difluoro-2-methylbenzoyl chloride
Causality of Experimental Choices: The transformation of a carboxylic acid to an acid chloride is a classic and necessary activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride is selected as the chlorinating agent due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases, which simplifies the workup procedure.
Protocol:
-
To a stirred solution of 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, distill off the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-difluoro-2-methylbenzoyl chloride, which can be used in the next step without further purification.
Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4][5] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a face shield, must be worn.[4][6] Emergency shower and eyewash stations should be readily accessible.[3]
Steps 2 & 3: Friedel-Crafts Acylation and Thioether Formation
Expertise & Experience: This sequence combines a Friedel-Crafts acylation with a nucleophilic aromatic substitution to construct the 2-(benzylthio)benzoic acid backbone. The use of diphenyl disulfide represents a significant process improvement, avoiding the use of volatile and foul-smelling thiols.
Protocol for the Synthesis of 2-(2-(Diphenylmethylthio)benzyl)-4,5-difluorobenzoic acid:
-
In a separate reactor, prepare a solution of the chosen aromatic substrate and a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane at 0 °C.
-
Slowly add the crude 3,4-difluoro-2-methylbenzoyl chloride from Step 1 to the cooled mixture.
-
Allow the reaction to proceed at low temperature, followed by a gradual warm-up to room temperature.
-
In a subsequent step, introduce diphenyl disulfide and a suitable base to facilitate the thioether formation.
-
The reaction is then quenched by carefully adding water or a dilute acid solution.
-
The product is extracted into an organic solvent, and the solvent is removed under reduced pressure.
Step 4: Intramolecular Friedel-Crafts Cyclization
Authoritative Grounding: The key ring-forming step is an intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated by a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, to generate an acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring, leading to cyclization.[7][8]
Caption: Mechanism of the key ring-closing reaction.
Protocol for the Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one:
-
Add the 2-(benzylthio)benzoic acid derivative from the previous step to polyphosphoric acid (PPA) at an elevated temperature (e.g., 90-110 °C).
-
Stir the mixture vigorously to ensure proper mixing.
-
Maintain the temperature for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired ketone.[9]
Step 5: Reduction to this compound
Trustworthiness: The final step involves the reduction of the ketone to the target secondary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a reliable and selective reagent for this transformation on a large scale, offering a good balance of reactivity and safety compared to more powerful reducing agents like lithium aluminum hydride.
Protocol:
-
Suspend the 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) in methanol or ethanol at 0-5 °C.
-
Portion-wise, add sodium borohydride (NaBH₄) (1.0-1.5 eq) to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~5-6.
-
The product precipitates out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the final product.
Purification and Characterization
The final product, this compound, can be further purified by recrystallization if necessary to achieve the desired high purity of >98%.[1] The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 3,4-Difluoro-2-methylbenzoic acid | Thionyl Chloride, DMF | Toluene | 80-90 | 2-3 | >95 (crude) | - |
| 2&3 | Acid Chloride from Step 1 | AlCl₃, Diphenyl Disulfide | Dichloromethane | 0 to RT | 4-6 | ~85 | - |
| 4 | 2-(Benzylthio)benzoic acid derivative | Polyphosphoric Acid | None | 90-110 | 3-5 | ~90 | >97 |
| 5 | Thiepin-11-one | Sodium Borohydride | Methanol | 0 to RT | 1-2 | ~95 | >98 |
| Overall | ~75 | >98 |
Note: Yields are indicative and may vary based on scale and specific reaction conditions.
Conclusion
The described synthetic route provides a scalable, efficient, and more environmentally benign process for the production of this compound.[1] By avoiding problematic reagents and optimizing reaction conditions, this protocol addresses the key challenges of large-scale synthesis, making it highly suitable for researchers, scientists, and drug development professionals involved in the manufacturing of advanced pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. bionium.miami.edu [bionium.miami.edu]
- 6. echemi.com [echemi.com]
- 7. mt.com [mt.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060173178A1 - Process for preparing dibenzothiazepine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Key Pharmaceutical Intermediate
Introduction: A Pivotal Intermediate in Modern Antiviral Therapy
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a crucial intermediate in the synthesis of Baloxavir marboxil, a first-in-class antiviral drug for the treatment of influenza A and B.[1][2] Its unique tricyclic thiepin structure, featuring two fluorine atoms, imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API).[3] The development of a scalable and efficient synthesis for this intermediate has been a significant advancement in ensuring a stable supply chain for this important medication.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 1985607-83-7 | [5][6] |
| Molecular Formula | C₁₄H₁₀F₂OS | [4][5] |
| Molar Mass | 264.29 g/mol | [5] |
| Appearance | Solid | [7] |
| Purity (typical) | ≥98% | [2] |
| Storage | Sealed in a dry place at room temperature | [7] |
A Scalable and Green Synthetic Protocol
Traditional synthetic routes to this compound often involved hazardous reagents and harsh reaction conditions.[1] A novel, six-step synthesis has been developed that is not only scalable but also aligns with the principles of green chemistry, offering a higher overall yield and improved safety profile.[1][2] This process commences with 3,4-difluoro-2-methylbenzoic acid and utilizes diphenyl disulfide as a stable and less odorous sulfur source.[1][2]
The overall synthetic workflow is depicted below:
Caption: Scalable synthetic route to the target intermediate.
Experimental Protocol
The following protocol is a detailed, step-by-step guide for the synthesis of this compound, based on the improved process.[1][2]
Step 1: Bromination of 3,4-Difluoro-2-methylbenzoic acid
-
Objective: To introduce a bromine atom at the benzylic position, a key handle for subsequent transformations.
-
Procedure:
-
To a solution of 3,4-difluoro-2-methylbenzoic acid in a suitable solvent (e.g., a non-polar solvent), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4,5-difluorobenzoic acid.
-
Step 2: Thioetherification with Diphenyl Disulfide
-
Objective: To introduce the sulfur atom, which will form the thiepin ring. Diphenyl disulfide is used as a stable and less odorous alternative to thiophenol.[1]
-
Procedure:
-
In a reaction vessel, combine 2-bromo-4,5-difluorobenzoic acid, diphenyl disulfide, a reducing agent (e.g., zinc dust), and a catalytic amount of a transition metal salt (e.g., ferric chloride) in a suitable solvent.[1]
-
Heat the mixture under an inert atmosphere, monitoring the reaction until completion.
-
Cool the reaction and filter to remove any inorganic salts.
-
Acidify the filtrate and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain 2-((2-bromobenzyl)thio)-4,5-difluorobenzoic acid.
-
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Objective: To form the central seven-membered thiepin ring through an intramolecular electrophilic aromatic substitution.
-
Procedure:
-
Treat the product from Step 2, 2-((2-bromobenzyl)thio)-4,5-difluorobenzoic acid, with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Extract the product, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one, with a suitable organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield the crude ketone.
-
Purify the product by recrystallization or column chromatography.
-
Steps 4-6: Reduction and Final Conversion
-
Objective: To reduce the ketone to the desired alcohol and perform any necessary intermediate steps to arrive at the final product.
-
Procedure:
-
Reduce the ketone, 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one, using a suitable reducing agent (e.g., sodium borohydride in methanol or ethanol).
-
Monitor the reaction until the starting material is consumed.
-
Quench the reaction carefully with an acidic solution.
-
Extract the product, this compound, into an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by recrystallization to achieve high purity (≥98%).
-
Quality Control and Analytical Methods
To ensure the suitability of this compound for use in GMP (Good Manufacturing Practice) synthesis of Baloxavir marboxil, rigorous quality control is essential.
-
High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity and identifying any process-related impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The fluorine atoms will also give rise to characteristic signals and couplings in ¹⁹F NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application in the Synthesis of Baloxavir Marboxil
This compound is a key building block in the convergent synthesis of Baloxavir marboxil. It is coupled with the other key fragment of the molecule to form the core structure of the drug.
Caption: Role of the intermediate in Baloxavir marboxil synthesis.
Mechanism of Action of Baloxavir Marboxil
Understanding the mechanism of action of the final drug product provides context for the importance of its precursors. Baloxavir marboxil is a prodrug that is metabolized in vivo to its active form, baloxavir acid.[1] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][4] This enzyme is essential for the virus's "cap-snatching" mechanism, a process where it cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, baloxavir acid effectively blocks viral gene transcription and replication.
Caption: Mechanism of action of Baloxavir acid.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a state-of-the-art pharmaceutical intermediate whose efficient and scalable synthesis is pivotal to the production of the innovative anti-influenza drug, Baloxavir marboxil. The greener synthetic route represents a significant advancement in pharmaceutical manufacturing, emphasizing sustainability without compromising on yield or purity. The detailed protocols and application notes provided herein are intended to empower researchers and drug development professionals in their efforts to combat influenza and advance medicinal chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Bromo-4,5-difluorobenzyl alcohol (CAS No. 476620-55-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol synthesis yield improvement
An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the synthesis yield of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This crucial intermediate is integral to the production of Baloxavir Marboxil, a notable anti-influenza therapeutic.
Overview of the Optimized Synthesis Pathway
Recent advancements have led to a more efficient and scalable six-step synthesis of this compound, achieving an impressive overall yield of 75% on a kilogram scale.[1][2] This improved process circumvents the use of hazardous and malodorous reagents like thiophenol, opting for more stable and manageable alternatives.[1][2]
Caption: Optimized synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the improved six-step synthesis?
The primary advantages include a significant increase in the overall yield to 75%, enhanced scalability for kilogram-scale production, and the avoidance of harsh and hazardous reagents.[1][2] By replacing thiophenol with the more stable diphenyl disulfide, the process becomes more environmentally friendly and safer for large-scale manufacturing.[1]
Q2: Why is diphenyl disulfide a better sulfur source than thiophenol?
Thiophenol is notorious for its pungent odor and toxicity, making it challenging to handle, especially in industrial settings. Diphenyl disulfide is a stable, crystalline solid that is less volatile and poses fewer handling risks, thereby improving the process's safety and environmental profile.[1][2]
Q3: What is the typical purity of the final product obtained from this method?
The optimized process consistently yields this compound with a purity of over 98%.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions to improve reaction outcomes.
Stage 1: Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts cyclization is a critical step in forming the tricyclic dibenzothiepinone core.
Problem 1: Low Yield of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one
-
Possible Cause 1: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to atmospheric moisture.
-
Solution: Ensure all glassware is thoroughly dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
-
-
Possible Cause 2: Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Possible Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.
-
Solution: Conduct small-scale experiments to determine the optimal temperature profile. Some Friedel-Crafts cyclizations benefit from initial cooling followed by a gradual warm-up to room temperature.[3]
-
Problem 2: Formation of Impurities
-
Possible Cause 1: Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway.
-
-
Possible Cause 2: Regioisomer Formation: The cyclization may occur at an undesired position on the aromatic ring.
-
Solution: The directing effects of the substituents on the aromatic rings largely control the regioselectivity. Ensure the synthesis of the precursor is correct to favor the desired cyclization.
-
Caption: Decision-making workflow for troubleshooting the Friedel-Crafts cyclization step.
Stage 2: Reduction of the Ketone
The final step involves the reduction of the dibenzothiepinone to the desired alcohol.
Problem 3: Incomplete Reduction
-
Possible Cause 1: Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.
-
Solution: Use a slight excess of the reducing agent (e.g., sodium borohydride). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ketone.
-
-
Possible Cause 2: Low Reactivity of the Reducing Agent: The chosen reducing agent may not be potent enough for the substrate.
-
Solution: While sodium borohydride is generally effective, stronger reducing agents like lithium aluminum hydride (LAH) can be considered, although with greater caution due to its higher reactivity.
-
Problem 4: Formation of Byproducts
-
Possible Cause: Over-reduction: While less common for this specific transformation, aggressive reducing agents or harsh reaction conditions could potentially lead to undesired side reactions.
-
Solution: Use a mild reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol at controlled temperatures (e.g., 0 °C to room temperature).
-
Experimental Protocols
A generalized protocol for the key stages is provided below. Researchers should refer to the primary literature for specific quantities and conditions.[1][2]
Optimized Friedel-Crafts Cyclization Protocol
-
Preparation: Under an inert atmosphere, add the diaryl sulfide precursor to a solution of a Lewis acid (e.g., AlCl₃) in a suitable solvent (e.g., nitromethane) at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir and gradually warm to room temperature. Monitor the progress by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one.
Optimized Ketone Reduction Protocol
-
Preparation: Dissolve the 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one in a suitable solvent (e.g., methanol).
-
Reduction: Cool the solution to 0 °C and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization to yield this compound.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Purity |
| Overall Process | 3,4-Difluoro-2-methylbenzoic acid, Diphenyl disulfide | Various | Various | 75% | >98% |
| Friedel-Crafts Cyclization | Diaryl sulfide precursor, AlCl₃ | Nitromethane | 0 °C to RT | High | >98% (ketone) |
| Ketone Reduction | Dibenzothiepinone, NaBH₄ | Methanol | 0 °C to RT | High | >98% (alcohol) |
References
Technical Support Center: Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Introduction: The synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a critical process, as this compound serves as a key intermediate in the development of advanced pharmaceutical agents, notably Baloxavir Marboxil.[1][2] While the synthetic route to this tricyclic alcohol is conceptually straightforward, involving a key intramolecular Friedel-Crafts acylation followed by a ketone reduction, researchers frequently encounter specific side reactions that can compromise yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to navigate these challenges effectively.
Overall Synthetic Scheme
The typical synthesis involves two main transformations following the creation of the diaryl sulfide backbone: an intramolecular Friedel-Crafts cyclization to form the ketone intermediate, and a subsequent reduction to yield the target alcohol.
Caption: General two-step synthesis of the target alcohol.
Part 1: Troubleshooting the Intramolecular Friedel-Crafts Cyclization
The key ring-closing step is typically achieved using a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent to promote an intramolecular Friedel-Crafts acylation.[3][4] This step is often the primary source of yield loss.
FAQ 1: My PPA-mediated cyclization is producing a low yield and a significant amount of dark, insoluble tar. What is causing this and how can it be prevented?
Probable Cause: This is a classic symptom of excessive heat and/or prolonged reaction time when using Polyphosphoric Acid (PPA). PPA is a highly viscous and powerful dehydrating agent.[5] At temperatures exceeding 100-120°C, it can promote intermolecular reactions, leading to the formation of high-molecular-weight polymeric tars instead of the desired intramolecular cyclization. The strong acidity and dehydrating nature can also lead to charring of the organic material.[6]
Solutions & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature between 80-95°C. Use an oil bath and a contact thermometer for precise control. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is often complete within 2-4 hours.
-
Consider a Superior Reagent: Eaton's Reagent. Eaton's Reagent (typically 7-10 wt% P₂O₅ in methanesulfonic acid) is a highly effective, less viscous, and often milder alternative to PPA.[7] It promotes the same cyclization, often with cleaner results and simpler workup.[8][9][10]
-
Protocol for Cyclization using Eaton's Reagent:
-
Under a nitrogen atmosphere, dissolve the starting carboxylic acid (1.0 eq) in Eaton's Reagent (10-15 mL per gram of acid).
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 2-3 hours), cool the reaction to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain the crude ketone.
-
-
Caption: Effect of temperature on the Friedel-Crafts cyclization pathway.
Part 2: Troubleshooting the Ketone Reduction
The reduction of the dibenzothiepinone to the target alcohol is most commonly performed using sodium borohydride (NaBH₄) due to its selectivity and mild nature.[11] However, even this seemingly simple step can present challenges.
FAQ 2: After reduction with NaBH₄, my NMR shows a significant non-polar impurity alongside my desired alcohol. What is this side product and how do I avoid it?
Probable Cause: The impurity is likely the fully reduced product, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin, where the hydroxyl group has been eliminated and replaced with a hydrogen. This "over-reduction" of a benzylic alcohol to the corresponding alkane is a known side reaction.[12][13] While NaBH₄ is generally selective for ketones, the benzylic position of the product alcohol is activated.[14] Under certain conditions (e.g., prolonged reaction times, elevated temperatures, or presence of strong acids during workup), the alcohol can be protonated, leave as water to form a stabilized benzylic carbocation, which is then further reduced by any remaining borohydride.
Solutions & Protocols:
-
Control Stoichiometry and Temperature: Use a slight excess, but not a large one, of NaBH₄ (1.1-1.5 equivalents). Perform the reaction at a reduced temperature (0-10°C) to moderate its reactivity and enhance selectivity.
-
Careful Quenching and Workup: The workup is critical. Avoid quenching the reaction with strong acids. Instead, slowly add acetone to consume excess NaBH₄, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This neutral-to-mildly-acidic workup minimizes the risk of carbocation formation.
-
Optimized Reduction Protocol:
-
Suspend the ketone (1.0 eq) in methanol (MeOH) in a flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Add NaBH₄ (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at 0-5°C and monitor by TLC until the starting ketone is fully consumed (typically 1-2 hours).[15]
-
Quench the reaction by the very slow, dropwise addition of acetone (2.0 eq) to consume unreacted NaBH₄.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Caption: Desired reduction vs. undesired over-reduction pathway.
FAQ 3: My reduction with NaBH₄ is very slow or incomplete, even after several hours. Why is this happening?
Probable Cause: This issue typically stems from two sources: the quality of the sodium borohydride or the purity of the solvent. NaBH₄ can degrade upon exposure to atmospheric moisture, losing its reducing power. Additionally, while the reaction is typically run in an alcohol like methanol or ethanol, using a completely anhydrous solvent can paradoxically slow the reaction down, as the protic solvent plays a role in the mechanism.[16][17]
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored NaBH₄. If the reagent is old, its efficacy may be compromised.
-
Ensure Appropriate Solvent: Use reagent-grade methanol. While extreme dryness is not required, the solvent should be free from significant water contamination which would consume the reagent.
-
Increase Equivalents: If the reaction remains sluggish, a modest increase in the amount of NaBH₄ (up to 2.0 equivalents) can help drive it to completion. Add the extra reagent portion-wise and continue to monitor by TLC.
Part 3: Purification and General Issues
FAQ 4: How can I best purify the final this compound product?
Probable Cause of Difficulty: The primary impurities are typically the unreacted ketone and the over-reduced alkane side product. The polarity difference between the highly polar alcohol product and the non-polar alkane is significant, but the ketone's polarity is intermediate, which can sometimes lead to co-elution in column chromatography if the solvent system is not optimized.
Solutions:
-
Recrystallization: This is often the most effective method for obtaining high-purity material if the crude product is already >90% pure. A solvent system of ethyl acetate/hexanes or toluene/heptane is a good starting point. Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature and slowly add the non-polar anti-solvent (e.g., hexanes) until turbidity persists. Allow to cool slowly to form crystals.
-
Flash Column Chromatography: If significant amounts of impurities are present, column chromatography is necessary.[18]
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar system (e.g., 10:1 Hexanes:Ethyl Acetate) to elute the non-polar alkane impurity first. Gradually increase the polarity (e.g., to 5:1, then 3:1 Hexanes:Ethyl Acetate) to elute the ketone, followed by the desired alcohol product.
-
| Compound | Approximate Polarity | Elution Order (Normal Phase) |
| Over-reduced Alkane | Very Low | 1st |
| Starting Ketone | Medium | 2nd |
| Target Alcohol | High | 3rd |
| Table 1: Elution order of key compounds during silica gel chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. ccsenet.org [ccsenet.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. panchemica.com [panchemica.com]
- 7. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 8. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. US20060173178A1 - Process for preparing dibenzothiazepine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Welcome to the technical support center for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS: 1985607-83-7). This guide is designed for researchers, chemists, and drug development professionals actively working with this critical pharmaceutical intermediate, a key precursor in the synthesis of Baloxavir marboxil[1][2]. Achieving the high purity levels required for subsequent API synthesis presents distinct challenges. This document provides in-depth troubleshooting guides and FAQs to navigate these purification hurdles effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile can vary based on the synthetic route, but two classes of impurities are consistently observed:
-
Process-Related Impurities: These include unreacted starting materials or reagents from the synthesis, such as precursors like 3,4-difluoro-2-methylbenzoic acid[3].
-
Degradation-Related Impurities: The most significant impurity in this class is the corresponding ketone, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one (Baloxavir Impurity 34)[4]. This can form via oxidation of the secondary alcohol of your target compound. Its structural similarity makes it a primary challenge during purification.
Q2: My overall yield after purification is very low. What are the likely causes?
A: Significant product loss during purification is typically traced back to the chosen method. For recrystallization, the primary cause is a suboptimal solvent system where the compound has moderate solubility even at low temperatures, leading to substantial losses in the mother liquor[5]. Multiple purification cycles, whether through repeated recrystallizations or chromatography, will also cumulatively decrease the yield. Finally, ensure your compound is not degrading during purification (e.g., prolonged heating), which can be assessed using forced degradation studies[6][7].
Q3: My purified material shows a persistent impurity peak with a slightly shorter retention time than the main product in reverse-phase HPLC. What is it?
A: This is a classic presentation of the ketone impurity, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one[4]. The replacement of the polar secondary alcohol (-OH) group with a less polar carbonyl (C=O) group reduces its interaction with the C18 stationary phase, causing it to elute slightly earlier than the target alcohol. Confirming its identity via mass spectrometry is recommended.
Q4: Should I use recrystallization or column chromatography for purification?
A: The choice depends on your scale, initial purity, and final purity requirements.
-
Recrystallization is often preferred for large-scale (kilogram) production due to its operational simplicity and cost-effectiveness. It is highly effective at removing impurities with different solubility profiles[8][9].
-
Column Chromatography (typically flash chromatography) offers higher resolving power and is ideal for removing structurally similar impurities like the ketone. It is the method of choice for achieving very high purity (>99.5%) on a lab to pilot scale, or when recrystallization fails to provide adequate separation[10][11].
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique, but its success is highly dependent on solvent selection and execution[8].
Problem: The compound fails to crystallize upon cooling.
-
Causality: The solution is not sufficiently supersaturated. This can happen if too much solvent was used or if impurities are present that inhibit crystal nucleation.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments can act as nucleation sites[9].
-
Add a Seed Crystal: If available, add a single, pure crystal of the target compound to the cooled solution.
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure and allow the solution to cool again.
-
Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but which is miscible with your crystallization solvent) until turbidity is observed. For example, if your compound is dissolved in dichloromethane, slowly adding n-hexane could induce precipitation.
-
Problem: The compound "oils out" instead of forming crystals.
-
Causality: The solution has become supersaturated at a temperature above the melting point of your compound, or the rate of cooling is too rapid. The solute comes out of the solution as a liquid phase instead of a solid crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve: Heat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure a very slow temperature drop. This allows time for the ordered crystal lattice to form.
-
Problem: Purity does not improve significantly after recrystallization.
-
Causality: The selected solvent does not effectively differentiate between the compound and the impurity (i.e., they have similar solubility profiles). Impurities can also become trapped within the crystal lattice (co-crystallization).
-
Troubleshooting Steps:
-
Change the Solvent System: This is the most important variable. Experiment with different solvent mixtures. A good system often consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not[9].
-
Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system can effectively remove impurities that were not removed in the first attempt.
-
Ensure Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing the impurities.
-
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Typical Ratio (v/v) | Rationale & Expert Notes |
| Dichloromethane / n-Hexane | 1:2 to 1:5 | Dichloromethane is an excellent solvent for the compound. n-Hexane acts as the anti-solvent. This combination allows for fine-tuned control over solubility and often yields high-quality crystals. A similar system is noted in patent literature for related derivatives[12]. |
| Acetone / Hexane | 1:3 to 1:6 | Similar principle to the DCM/Hexane system. Acetone is a polar aprotic solvent. This can be a good alternative if chlorinated solvents are to be avoided[12]. |
| 1,2-Dichloroethane | Single Solvent | Used for recrystallizing related dibenzothiepin derivatives. Requires careful temperature control due to its higher boiling point[12]. |
Diagram: Recrystallization Troubleshooting Workflow
A decision-making flowchart for common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
Section 3: Troubleshooting Guide: Column Chromatography
Flash column chromatography on silica gel is the standard for high-resolution purification.
Problem: Poor separation between the alcohol and the ketone impurity.
-
Causality: The polarity difference between the alcohol and the ketone is small, requiring an optimized mobile phase for effective separation. The mobile phase may be too polar, causing both compounds to elute too quickly (low Rf values), or not polar enough.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen solvent systems. Aim for an Rf value of ~0.2-0.3 for the target alcohol, with clear separation from the ketone spot. A gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) is a standard starting point.
-
Use a Shallow Gradient: Instead of a steep gradient, a long, shallow gradient around the elution point of your compounds will significantly improve resolution.
-
Increase Column Length/Decrease Particle Size: A longer column or using silica with a smaller particle size increases the number of theoretical plates, enhancing separation.
-
Problem: Product streaking or tailing on the column.
-
Causality: This often indicates an issue with compound-silica interaction or overloading. Silica gel is slightly acidic, and if your compound has basic functionalities, it can lead to tailing. Overloading the column saturates the stationary phase, leading to poor peak shape.
-
Troubleshooting Steps:
-
Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Modify the Mobile Phase: If tailing is suspected to be due to secondary interactions, adding a small amount of a modifier can help. For example, adding ~0.1% acetic acid can improve the peak shape of acidic compounds, while ~0.1% triethylamine can help with basic compounds.
-
Ensure Proper Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to a much sharper band at the start of the separation.
-
Diagram: Chromatography Method Development Workflow
A streamlined process for developing a robust flash chromatography method.
Caption: Workflow for flash chromatography method development.
Section 4: Purity Assessment & Forced Degradation
A purification is only as good as the analytical method used to assess it. Developing a stability-indicating method via forced degradation is crucial for ensuring all potential impurities are detected.
Forced Degradation Studies (Stress Testing)
Forced degradation studies deliberately expose the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways[7][13]. This is a regulatory expectation and essential for developing a truly robust, stability-indicating analytical method[6][14].
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | 24 - 72 hours | To identify acid-labile degradants[15]. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60 °C) | 24 - 72 hours | To identify base-labile degradants[15]. |
| Oxidation | 3-6% H₂O₂, room temperature | 24 hours | To simulate oxidative degradation; highly relevant for identifying the ketone impurity[7]. |
| Thermal | Dry Heat (e.g., 80-100 °C) | 48 - 96 hours | To assess intrinsic thermal stability[6]. |
| Photolytic | High-intensity light (ICH Q1B) | Per guidelines | To assess light sensitivity and identify photodegradants[6]. |
By analyzing the stressed samples by HPLC-UV/MS, you can ensure your analytical method separates the parent compound from all generated degradants, proving it is "stability-indicating."
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one | C14H8F2OS | CID 132820276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. EP0309626B1 - Process for the preparation of dibenzothiepin derivative - Google Patents [patents.google.com]
- 13. rjptonline.org [rjptonline.org]
- 14. scispace.com [scispace.com]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimization of Reaction Conditions for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Welcome to the dedicated technical support center for the synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this multi-step synthesis. As a key intermediate in the synthesis of pharmaceuticals such as Baloxavir Marboxil, a high-yielding and pure synthesis of this molecule is of paramount importance.[1] This resource is structured to address specific experimental challenges you may encounter, offering scientifically grounded solutions and detailed protocols.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence from 2-(3,4-difluorophenylthio)benzoic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the tricyclic ketone, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one. The subsequent step is the reduction of this ketone to the desired secondary alcohol.
References
Technical Support Center: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Welcome to the technical support center for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this pharmaceutical intermediate. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Baloxavir marboxil.[1][2][3] Its structure, featuring a dibenzothiepin core, a secondary alcohol, and fluorine substituents, presents a unique set of stability considerations. While generally stable under normal conditions, its susceptibility to oxidation, and potential for degradation under certain experimental conditions, necessitates careful handling and storage.[1]
This guide provides a proactive approach to troubleshooting, focusing on preventing degradation and identifying its root causes should it occur.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation of the Thioether: The sulfur atom in the thiepin ring is susceptible to oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone.[4] This is a common degradation pathway for thioether-containing compounds.
-
Oxidation of the Secondary Alcohol: The secondary alcohol at the 11-position can be oxidized to a ketone, yielding 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.[7][8]
-
Degradation under Harsh pH Conditions: Although specific data is unavailable for this compound, molecules with similar functional groups can undergo degradation in strongly acidic or basic conditions.[9]
Q2: What are the recommended storage and handling conditions?
A2: To minimize degradation, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a cool, dry, and dark place.[1] A temperature of 4°C in a sealed container, away from moisture and light, is advisable for long-term storage.[10]
-
Handling: Handle the compound in an inert atmosphere (e.g., under argon or nitrogen) whenever possible to minimize exposure to atmospheric oxygen.[7] Avoid contact with strong oxidizing agents, acids, and bases.[1] Use appropriate personal protective equipment, including gloves and eye protection.[1]
Q3: I am observing an unknown peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?
A3: An unexpected peak could be a degradation product. The most likely candidates are the sulfoxide, sulfone, or the ketone derivative. To identify the unknown peak, a systematic approach is recommended. This can include techniques like LC-MS to obtain mass information of the unknown peak and comparison with a reference standard of the suspected degradation product.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Compound Purity Over Time During Storage
Possible Cause: Gradual oxidation by atmospheric oxygen or exposure to light.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, and under an inert atmosphere if possible).
-
Repackaging: If the original container has been opened multiple times, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to air and moisture.
-
Analytical Confirmation: Use HPLC with a diode array detector (DAD) or mass spectrometry (MS) to analyze a sample of the stored material. Look for the appearance of new peaks that may correspond to oxidized products.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause: Degradation of the starting material before or during the reaction, or incompatibility with reaction conditions.
Troubleshooting Steps:
-
Purity Check of Starting Material: Always verify the purity of the this compound before use, especially if it has been stored for an extended period.
-
Reaction Condition Review:
-
Oxidizing Agents: Be cautious when using oxidizing agents in your reaction. Even mild oxidizing conditions could potentially affect the thioether or the secondary alcohol.
-
Temperature: High reaction temperatures can accelerate degradation.[7] If possible, conduct the reaction at a lower temperature.
-
pH: Extreme pH conditions should be avoided unless necessary for the reaction. If the reaction requires acidic or basic conditions, consider the potential for degradation and minimize the reaction time.[9]
-
-
In-Process Control (IPC): Monitor the reaction progress using techniques like TLC or HPLC to check for the formation of degradation products alongside the desired product.
Issue 3: Appearance of Color in the Compound or Solution
Possible Cause: Formation of colored degradation products, often arising from oxidative processes.
Troubleshooting Steps:
-
Immediate Analysis: Analyze the colored sample by HPLC-UV/Vis to check for new chromophoric impurities.
-
Purification: If the coloration is due to impurities, repurification of the compound by column chromatography or recrystallization may be necessary.
-
Preventative Measures: Stricter adherence to inert atmosphere handling and protection from light can help prevent the formation of colored impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study Design
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by HPLC-DAD and LC-MS. Compare the chromatograms to that of an unstressed control sample.
-
Data Interpretation: Identify the major degradation products and their retention times. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Table 1: Hypothetical Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | < 5% | Minimal degradation |
| Base Hydrolysis (0.1 M NaOH) | 5-10% | Unknown polar degradants |
| Oxidative (3% H₂O₂) | 15-20% | Sulfoxide, Sulfone, Ketone |
| Thermal (80°C, solid) | < 5% | Minimal degradation |
| Photolytic (UV light) | 10-15% | Various photoproducts |
Protocol 2: HPLC Method for Stability Indicating Analysis
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[13] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
Caption: Potential oxidative degradation pathways.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for identifying unknown HPLC peaks.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS 1985607-83-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Oxidation reactions of dibenzothiophene subjected to negative chemical ionization with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. gmpsop.com [gmpsop.com]
Technical Support Center: Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This molecule is a critical intermediate in the production of advanced pharmaceuticals, most notably the anti-influenza agent Baloxavir Marboxil.[1][2] The synthetic pathway, while established, presents several challenges where process control is paramount to ensure high purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to address specific experimental issues. It is designed for chemistry professionals engaged in process development, scale-up, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its critical control points?
The most prevalent and scalable synthesis involves a multi-step process that culminates in two key transformations: an intramolecular Friedel-Crafts cyclization to form the tricyclic ketone, followed by a selective reduction to the desired secondary alcohol.
-
Thioether Formation: The synthesis typically begins by coupling a substituted benzoic acid with a difluorinated thiophenol derivative to form a diaryl thioether, such as 2-((3,4-difluorophenyl)thio)benzoic acid.
-
Intramolecular Cyclization: This thioether precursor is then cyclized under strong acid catalysis to form the seven-membered ring of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one . This is a critical control point . The choice of acid (e.g., Polyphosphoric Acid - PPA) and temperature can drastically affect yield and the impurity profile.[3] Harsh conditions can lead to charring and the formation of polymeric byproducts.
-
Ketone Reduction: The final step is the reduction of the tricyclic ketone to the target alcohol, This compound . This is the second critical control point . The choice of reducing agent (e.g., sodium borohydride) and reaction conditions must be carefully managed to prevent incomplete reaction or over-reduction.
Q2: What are the primary process-related byproducts I should be aware of during this synthesis?
There are three principal classes of byproducts that can arise during this synthesis. Their formation is directly linked to the chemistry of the key transformations:
-
Unreacted Starting Material (Ketone): The most common impurity is the precursor ketone, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one . Its presence indicates an incomplete or inefficient reduction step. This compound is listed as a known impurity in the synthesis of Baloxavir.[4]
-
Oxidized Byproducts (Sulfones): The sulfur atom in the thiepin ring is susceptible to oxidation. This can occur during the cyclization or subsequent steps if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures. This leads to the formation of the 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide (ketone-sulfone) and its reduction product, This compound 5,5-dioxide (alcohol-sulfone). Oxidized sulfonyl derivatives are known degradation products in related structures.[5]
-
Over-reduced Byproduct: Aggressive reduction conditions can lead to the complete removal of the hydroxyl group via hydrogenolysis, resulting in the formation of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin .
The following diagram illustrates the formation of these key byproducts from the main synthetic pathway.
Troubleshooting Guide
Q: My final product shows a persistent carbonyl peak (~1650-1670 cm⁻¹) in the IR spectrum and a TLC spot with a higher Rf than the product. What is it?
A: This is the classic signature of the unreacted starting material, 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one.
-
Causality: The reduction of the ketone to the alcohol is an equilibrium-driven process or may be kinetically slow. Insufficient reducing agent, low reaction temperature, or too short a reaction time will result in incomplete conversion. The ketone is less polar than the alcohol, causing it to elute faster and have a higher Retention factor (Rf) on normal-phase silica gel TLC.
-
Troubleshooting & Protocol:
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting ketone. The reaction should not be quenched until the ketone is consumed (typically <1% by area).
-
Stoichiometry of Reductant: Ensure at least 1.0-1.5 molar equivalents of a mild reducing agent like sodium borohydride (NaBH₄) are used. For sluggish reactions, a second charge of the reductant can be added.
-
Solvent & Temperature: The reduction is typically run in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature. Ensure the ketone is fully dissolved.
-
Purification: If the impurity is present in the final crude material, it can be readily separated from the more polar alcohol product by flash column chromatography on silica gel.
-
Q: My mass spectrometry analysis shows a significant peak at [M+32] relative to the expected product mass, and the material has poor solubility. What is this byproduct?
A: This impurity is almost certainly the over-oxidized product, this compound 5,5-dioxide.
-
Causality: The +32 mass unit shift corresponds to the addition of two oxygen atoms to the sulfur, forming a sulfone. Sulfones are significantly more polar and often more crystalline and less soluble than their corresponding sulfides. This oxidation can happen if the precursor ketone was already oxidized or if the alcohol itself is oxidized under harsh workup conditions.
-
Troubleshooting & Protocol:
-
Inert Atmosphere: Conduct the cyclization and reduction steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially at elevated temperatures.
-
Analyze Intermediates: Check the purity of the precursor ketone before the reduction step. If the ketone-sulfone is present, it will be carried through to the final step. Purify the ketone intermediate if necessary.
-
Avoid Oxidizing Agents: During workup, avoid any reagents with oxidizing potential. Use degassed solvents where possible.
-
Purification: The sulfone byproduct is significantly more polar than the target alcohol. It can be removed by column chromatography, but its poor solubility can be challenging. A solvent trituration or recrystallization might be effective. For example, stirring the crude solid in a solvent where the product is soluble but the sulfone is not (e.g., dichloromethane or ethyl acetate) can selectively dissolve the desired product.
-
Q: The yield from my PPA-mediated cyclization is low, and the crude ketone is a dark, tarry solid that is difficult to purify. What's going wrong?
A: This indicates either incomplete reaction or, more likely, decomposition and polymerization caused by overly harsh Friedel-Crafts conditions.
-
Causality: Polyphosphoric acid (PPA) is a strong dehydrating agent and Lewis acid, but its viscosity and reactivity can be difficult to control.[6] At temperatures that are too high or with prolonged reaction times, PPA can promote intermolecular side reactions, leading to the formation of high-molecular-weight oligomers and tars. If the temperature is too low, the cyclization will be incomplete, leaving the 2-((3,4-difluorophenyl)thio)benzoic acid precursor in the mixture.
-
Troubleshooting & Protocol:
-
Temperature Control: This is the most critical parameter. The addition of the precursor to PPA should be done at a controlled temperature (e.g., 60-80 °C) and then slowly heated to the target reaction temperature (e.g., 100-120 °C), monitoring by TLC/HPLC.
-
PPA Quality and Ratio: Use a fresh, good-quality PPA with a known acid strength. A 10:1 to 20:1 weight ratio of PPA to substrate is typical.
-
Alternative Reagents: Consider alternative, milder cyclization agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often more effective and gives cleaner reactions than PPA for intramolecular acylations.
-
Workup Procedure: The quench step is also critical. The hot PPA mixture should be poured carefully onto a vigorously stirred mixture of ice and water to rapidly hydrolyze the PPA and precipitate the product before degradation can occur.
-
Data Summary of Common Byproducts
| Impurity Name | Origin Reaction Step | Δ Mass (vs. Product) | Identification Signature |
| 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one | Ketone Reduction | -2 Da | Carbonyl peak in IR (~1660 cm⁻¹); Higher Rf on TLC; Absence of CH -OH proton in NMR. |
| This compound 5,5-dioxide | Oxidation | +32 Da | MS peak at [M+32]; Significantly reduced solubility; Downfield shift of adjacent protons in NMR. |
| 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin | Ketone Reduction | -16 Da | MS peak at [M-16]; Loss of -OH signal in NMR; Appearance of a new benzylic CH₂ signal. |
| 2-((3,4-difluorophenyl)thio)benzoic acid | Cyclization | +18 Da | MS peak at [M+18]; Presence of a carboxylic acid proton in NMR; Very high polarity on TLC. |
Protocol: Standard Reduction and Purification
This protocol describes a standard lab-scale procedure for the reduction of the ketone and subsequent purification to remove common byproducts.
1. Ketone Reduction:
- To a stirred solution of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one (1.0 eq) in methanol (10 mL per gram of ketone) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) for the complete disappearance of the starting ketone.
- Once complete, cool the reaction back to 0 °C and slowly add acetone to quench excess NaBH₄.
- Add water and extract the product with ethyl acetate (3x volume).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
2. Purification by Column Chromatography:
- Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate/hexane and grading to 30% ethyl acetate/hexane).
- Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elute the column, collecting fractions. The non-polar over-reduced byproduct will elute first, followed by any unreacted ketone. The desired product (alcohol) will elute next. The highly polar sulfone byproduct will elute last or remain on the column.
- Combine the pure fractions containing the product and remove the solvent in vacuo to obtain the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one | C14H8F2OS | CID 132820276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chiral Resolution of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chiral resolution of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the separation of this key pharmaceutical intermediate. As an important precursor in the synthesis of drugs like Baloxavir marboxil, achieving high enantiomeric purity is critical.[1][2] This document offers a structured, question-and-answer approach to resolving specific experimental issues, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for resolving racemic this compound?
There are two primary methods for resolving this racemic alcohol:
-
Direct Chromatographic Resolution: This is the most common and efficient modern method, utilizing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and, thus, separation.[3] Polysaccharide-based CSPs are often a good starting point.[4]
-
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a mixture of diastereomeric salts.[3][5][6] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] The separated diastereomer is then treated to regenerate the pure enantiomer of the alcohol. For an alcohol like this, it would first be converted to a half-ester of a dicarboxylic acid (e.g., with phthalic anhydride) to introduce a carboxylic acid handle for salt formation.[5][7][8]
Q2: I'm getting no separation or very poor resolution. What are the most common initial causes?
Poor resolution is a frequent challenge and can stem from several fundamental issues:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral chromatography.[4][9] The specific interactions required for separation are unique to the analyte and the stationary phase.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP. Incorrect solvent ratios or the absence of necessary additives can completely prevent separation.[4]
-
Method Mismatch: For classical resolution, the chosen chiral resolving agent may not form diastereomeric salts with sufficiently different solubilities to allow for effective crystallization.[6]
Q3: How do the two fluorine atoms on the dibenzothiepine ring impact the chiral separation?
The presence of fluorine can significantly influence chiral recognition in several ways:
-
Altered Molecular Interactions: Fluorine is highly electronegative and can alter the electron density of the aromatic rings, affecting key interactions like π-π stacking and hydrogen bonding that are crucial for chiral recognition.[10][11][12]
-
Conformational Rigidity: The fluorine atoms can influence the conformational preference of the molecule, which may enhance or hinder the "fit" with a chiral selector.
-
Novel Interactions: Weak intermolecular interactions, such as C-H···F hydrogen bonds, can introduce additional points of discrimination between diastereomeric complexes, potentially aiding in separation.[10][11][12] The unique properties of fluorine are often exploited in drug design to enhance binding affinity and metabolic stability.[13][[“]]
Troubleshooting Guide: Chiral HPLC & SFC Methods
This section addresses specific problems encountered during chromatographic resolution.
Problem: My enantiomer peaks are co-eluting or show poor resolution (Rₛ < 1.0).
This is the most common issue and requires a systematic approach to method development. The goal is to enhance the differential interactions between the enantiomers and the Chiral Stationary Phase (CSP).
Causality & Explanation
Chiral recognition on a CSP relies on a combination of attractive interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole) and steric repulsion. For a successful separation, the transient diastereomeric complexes formed between the enantiomers and the CSP must have a sufficient difference in stability. Your mobile phase composition, temperature, and flow rate are the primary tools to manipulate these interactions.
Step-by-Step Resolution Protocol
-
Verify and Select the Right CSP: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds and are a recommended starting point. If one type (e.g., cellulose) fails, try another (e.g., amylose).
-
Optimize Mobile Phase Composition:
-
Normal Phase (Hexane/Alcohol): This is the most common mode for polysaccharide CSPs.
-
Vary the alcohol modifier (Isopropanol or Ethanol) percentage in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane:IPA).
-
If resolution is still poor, try switching the alcohol (e.g., from IPA to Ethanol) as this can drastically alter selectivity.
-
-
Reversed-Phase (Acetonitrile/Water or Methanol/Water):
-
Systematically adjust the ratio of the organic solvent to the aqueous phase.
-
Add an acidic modifier (0.1% Formic Acid or Acetic Acid) to the mobile phase. This suppresses the ionization of any acidic impurities and can significantly improve peak shape and resolution.[4]
-
-
-
Adjust Column Temperature:
-
Reduce the Flow Rate:
-
Slower flow rates provide more time for the enantiomers to interact with the CSP, which generally leads to better resolution.[4] Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).
-
Data Presentation: Typical Starting Conditions for Method Development
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) |
| Column | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak® AD-RH, IC-RH) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile / Water or Methanol / Water |
| Starting Ratio | 90:10 (Hexane:Alcohol) | 50:50 (Organic:Aqueous) |
| Modifier | Not typically needed unless peak shape is poor | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
Visualization: HPLC Optimization Workflow
Caption: A systematic workflow for troubleshooting poor chiral HPLC resolution.
Problem: I'm observing significant peak tailing or broad peaks.
Peak tailing compromises resolution and quantification accuracy. It is typically caused by undesirable secondary interactions, column overload, or a compromised stationary phase.
Causality & Explanation
Peak tailing occurs when a fraction of the analyte molecules are retained longer than the main peak band. This can be due to strong, non-specific interactions with active sites (e.g., exposed silanols) on the silica support of the CSP, or when the concentration of the sample locally saturates the stationary phase (column overload).[4]
Step-by-Step Resolution Protocol
-
Test for Column Overload: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration accordingly.
-
Use Mobile Phase Additives:
-
For Basic Analytes/Impurities: Add a small amount of a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. This will compete for and block acidic silanol sites on the stationary phase.[9]
-
For Acidic Analytes/Impurities: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. This ensures the analyte remains in a single protonation state and can also mask active sites.
-
-
Perform a Column Wash: Contaminants from previous analyses can bind strongly to the column head, causing poor peak shape.
-
Disconnect the column from the detector.
-
Consult the manufacturer's instructions for recommended washing solvents. For many polysaccharide CSPs, flushing with a stronger solvent like 100% Isopropanol or Ethanol can remove strongly retained compounds.[9]
-
If washing fails, the column may be permanently damaged and require replacement.
-
Visualization: Decision Tree for Peak Tailing
Caption: A troubleshooting decision tree for diagnosing and fixing peak tailing.
Troubleshooting Guide: Classical Resolution via Crystallization
This section addresses challenges related to diastereomeric salt formation and separation.
Problem: My diastereomeric salts will not crystallize from solution.
The success of classical resolution hinges on the ability to crystallize one diastereomer preferentially. Failure to crystallize means the salts are too soluble in the chosen solvent system.
Causality & Explanation
Crystallization requires a supersaturated solution where the solute molecules can organize into a crystal lattice. The solubility of diastereomeric salts is highly dependent on the solvent, as different solvents will solvate each diastereomer to a different extent. Finding a solvent where one diastereomer is significantly less soluble than the other is key.[5]
Step-by-Step Resolution Protocol
-
Screen a Wide Range of Solvents: Do not rely on a single solvent. Test a variety of solvents with different polarities. Common choices include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof.
-
Employ Different Crystallization Techniques:
-
Slow Evaporation: Loosely cap a vial of the dissolved salt and allow the solvent to evaporate slowly over several days.
-
Cooling: If the salt is soluble at high temperature, slowly cool the saturated solution to induce crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to a solution of the salt until turbidity appears, then allow it to stand. For example, if your salt is dissolved in methanol, slowly add diethyl ether.
-
-
Seeding: If you have even a tiny crystal of one of the pure diastereomers, adding it to a saturated solution can induce crystallization of that specific diastereomer.[5]
Problem: The enantiomeric excess (e.e.) of my final product is low after crystallization and hydrolysis.
Low e.e. indicates that the separation of the diastereomers was incomplete, or that racemization occurred during the process.
Causality & Explanation
Even if crystals form, they may not be a pure diastereomer. The solid may be enriched in the less soluble diastereomer, but still contain a significant amount of the more soluble one. Multiple recrystallizations are often necessary to achieve high diastereomeric purity.[5] Additionally, the conditions used to hydrolyze the salt and recover the alcohol can sometimes cause racemization at the stereocenter.
Step-by-Step Resolution Protocol
-
Perform Multiple Recrystallizations: Do not assume the first crop of crystals is pure. Dissolve the crystals in a minimum amount of hot solvent and allow them to recrystallize. Repeat this process 2-3 times.
-
Monitor Purity: After each recrystallization, take a small sample of the crystals, hydrolyze it back to the alcohol, and measure the optical rotation or analyze it by chiral HPLC. Continue recrystallizing until the optical rotation or e.e. no longer increases.
-
Evaluate the Hydrolysis Step: If you are using a strong base (like NaOH) and heat to hydrolyze the ester linkage, you risk racemizing the alcohol.[8]
-
Consider Milder Conditions: Try using milder basic conditions at a lower temperature.
-
Alternative Cleavage: A robust alternative is the reductive cleavage of the half-ester using a reducing agent like Lithium Aluminium Hydride (LiAlH₄). This avoids basic conditions that could cause epimerization.[8]
-
Visualization: Workflow for Classical Resolution Enrichment
Caption: A workflow for enriching enantiomeric purity via fractional crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. jackwestin.com [jackwestin.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular recognition of fluorine impacts substrate selectivity in the fluoroacetyl-CoA thioesterase FlK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Technical Support Center: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Introduction
This technical guide provides comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols for the handling and storage of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS No. 1985607-83-7).[1][2] This compound is a critical pharmaceutical intermediate, notably in the synthesis of antiviral agents like Baloxavir and certain antipsychotic medications.[1][3][4][5] Its fluorinated dibenzothiepin core structure necessitates specific handling and storage procedures to ensure its stability, purity, and the integrity of your experimental outcomes. This document is intended for researchers, chemists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: There are varied recommendations from suppliers, ranging from room temperature to refrigerated conditions.[5][6][7] For maximal long-term stability, we recommend a consolidated "best practice" approach. The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[6][7] While stable for short periods at room temperature, the thiepin and alcohol functionalities can be susceptible to slow degradation (oxidation and dehydration, respectively) over extended periods. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended for samples intended for storage longer than six months. Always consult the supplier-specific Certificate of Analysis (CoA) for their recommendation.
Q2: What are the primary safety hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning". The primary hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[1]
Q3: How stable is this compound in solution?
A3: Specific stability data in various solvents is not extensively published. However, based on the dibenzothiepin structure, certain principles apply. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation.[1] For experimental use, it is best to prepare solutions fresh. If storage of a stock solution is necessary, use a high-purity, dry aprotic solvent (e.g., DMSO, DMF), aliquot into single-use volumes, and store at -20°C or below to minimize degradation from freeze-thaw cycles and solvent interactions.[8]
Q4: In which solvents is this compound soluble?
A4: Publicly available, quantitative solubility data is limited. As a moderately lipophilic molecule (Predicted LogP ~3.65), it is expected to have low solubility in water and higher solubility in organic solvents.[7] We recommend starting solubility tests with common laboratory solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate. Gentle warming and sonication can aid dissolution. Always perform small-scale tests to determine the optimal solvent for your specific concentration needs.
Q5: Is the compound sensitive to light or air?
A5: Yes, caution is warranted. Many complex organic molecules, especially those with heteroatoms like sulfur, can be sensitive to photo-oxidation or slow oxidation from atmospheric oxygen. The supplier recommendation to store "away from moisture and light" supports this.[7] The sulfur atom in the thiepin ring can potentially be oxidized. Therefore, storing the compound in an amber vial inside a desiccator is a robust method to mitigate these risks.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Unexpected impurity peaks appear in LC-MS or HPLC analysis over time. | 1. Improper Storage: | Action: Immediately verify your storage conditions against the "best practice" of 2-8°C, desiccated, and dark.[6][7] Rationale: Elevated temperatures can accelerate degradation pathways like oxidation or dehydration. Moisture can facilitate hydrolysis if any reactive impurities are present.[9] |
| 2. Solution Instability: | Action: Prepare fresh solutions for each experiment. If storing stock solutions, ensure they are aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. Rationale: Even in aprotic solvents, trace amounts of water can lead to degradation over time. Freeze-thaw cycles can cause the compound to fall out of solution and re-dissolve, introducing stress that can break bonds.[8] | |
| 3. Incompatible Solvent/pH: | Action: Ensure your solvent is pure and free of peroxides (e.g., in THF or Dioxane). If using aqueous buffers, ensure the pH is near neutral and avoid strong acids or bases.[1] Rationale: The dibenzothiepin structure can be sensitive to pH extremes, potentially leading to ring-opening or other rearrangements. | |
| The solid compound appears discolored or clumpy. | 1. Moisture Absorption: | Action: Discard the sample if purity is critical. For future samples, ensure the container is tightly sealed and consider storing it within a laboratory desiccator. Rationale: The compound is a dry powder.[3] Clumping is a strong indicator of hygroscopicity, where absorbed water can act as a catalyst for degradation. |
| 2. Oxidation/Degradation: | Action: Analyze a small sample via LC-MS or another sensitive technique to confirm purity against the CoA. Rationale: Discoloration often indicates the formation of chromophoric degradation products, which may arise from oxidation. | |
| Difficulty dissolving the compound in a chosen solvent. | 1. Incorrect Solvent Choice: | Action: Perform small-scale solubility testing in a range of solvents (e.g., DMSO, DMF, Acetone, Acetonitrile, DCM). Rationale: Solubility is a specific physicochemical property. A solvent must have a compatible polarity to effectively solvate the molecule. |
| 2. Supersaturation/Precipitation: | Action: Try gentle warming (e.g., to 30-40°C) or sonication to aid dissolution. Ensure the solution is not cooled too rapidly after preparation. Rationale: Dissolution is an energetic process. Providing energy via heat or sonication can help overcome the crystal lattice energy of the solid. |
Section 3: Standard Operating Protocols
Protocol 1: Initial Receipt and Storage Workflow
This protocol outlines the essential steps from receiving the compound to its proper storage, ensuring long-term integrity.
Materials:
-
Sealed shipping container with this compound
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Chemical fume hood
-
Laboratory inventory system (logbook or software)
-
Amber glass vial with a PTFE-lined cap
-
Laboratory desiccator
-
Refrigerator (2-8°C)
Procedure:
-
Inspection: Before opening, inspect the external shipping container for any signs of damage or compromised seals.
-
Verification: Move the container into a chemical fume hood. Carefully open it and verify that the product name, CAS number, and batch number on the inner container match the packing slip and Certificate of Analysis (CoA).
-
Equilibration: Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere (Optional but Recommended): If the compound will be stored for >6 months, briefly flush the vial headspace with a gentle stream of inert gas (Argon or Nitrogen) before sealing.
-
Sealing: Tightly seal the amber vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Logging: Immediately log the compound into your laboratory inventory system, noting the date of receipt, batch number, and assigned storage location.
-
Storage: Place the sealed vial inside a desiccator. Place the desiccator in a refrigerator maintained at 2-8°C.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Analytical balance (readable to 0.1 mg or better)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (MW = 264.29 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 264.29 g/mol * (1000 mg / 1 g) = 2.64 mg
-
Weighing: In a fume hood, carefully weigh approximately 2.64 mg of the compound into a tared amber vial. Record the exact mass.
-
Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO needed. Add the DMSO to the vial using a calibrated pipette. Volume (µL) = [Mass (mg) / 264.29 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30°C) or brief sonication can be used if needed.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For storage, aliquot into single-use volumes and store at -20°C or below.
Section 4: Data Summary & Visualizations
Table 1: Summary of Storage Recommendations
| Condition | Supplier A[5] | Supplier B[6] | Supplier C[7] | Recommended Best Practice |
| Temperature | Room Temperature | 2-8°C | 4°C | 2-8°C |
| Atmosphere | Sealed in dry | Sealed in dry | Sealed storage | Sealed, under inert gas (long-term) |
| Light | Not specified | Not specified | Away from light | Amber vial / protected from light |
| Moisture | Dry | Dry | Away from moisture | Store in a desiccator |
Diagram 1: Initial Compound Handling & Storage Workflow
Caption: Workflow for receiving and storing the compound.
Section 5: References
-
This compound - Tianming Pharmaceutical. Tianming Pharmaceutical. 1
-
This compound | 1985607-83-7 - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--
-
(R)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | 2227197-52-4 - ChemScene. ChemScene. 6
-
This compound - Echemi. Echemi. 2
-
This compound CAS 1985607-83-7 - Home Sunshine Pharma. Home Sunshine Pharma. 3
-
This compound Request for Quotation - ChemBK. ChemBK. 4
-
This compound | 1985607-83-7 - ChemScene. ChemScene. 7
-
A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - NIH. National Institutes of Health. 8
-
CHEMICAL STABILITY OF DRUGS - IIP Series. IIP Series. 9
-
This compound - MySkinRecipes. MySkinRecipes. 5
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS 1985607-83-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. This compound [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-influenza agent baloxavir marboxil.[1][2] The efficiency, scalability, and environmental impact of its synthesis are of paramount importance for pharmaceutical development and manufacturing. This guide provides an in-depth comparison of two distinct synthetic routes to this key intermediate: a traditional approach involving Friedel-Crafts cyclization and a modern, scalable process designed for large-scale production.
Route 1: The Traditional Friedel-Crafts Cyclization Approach
This route represents a conventional and well-established method for the synthesis of dibenzo[b,e]thiepin scaffolds. The key transformation is an intramolecular Friedel-Crafts acylation to form the tricyclic ketone, which is subsequently reduced.
Scientific Rationale and Mechanistic Insights
The cornerstone of this synthesis is the acid-catalyzed cyclization of a 2-(benzylthio)benzoic acid derivative. Polyphosphoric acid (PPA) is a common reagent for this transformation, serving as both a strong acid catalyst and a solvent.[3][4] The reaction proceeds via protonation of the carboxylic acid, followed by the formation of an acylium ion intermediate. This electrophilic species then attacks the electron-rich aromatic ring of the benzyl group in an intramolecular electrophilic aromatic substitution reaction to forge the new seven-membered ring. The final step is the reduction of the resulting ketone to the desired secondary alcohol.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-((3,4-Difluorobenzyl)thio)benzoic acid
Thiophenol is reacted with 3,4-difluorobenzyl chloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol to yield 3,4-difluorobenzyl phenyl sulfide. The resulting sulfide then undergoes a reaction with 2-iodobenzoic acid in the presence of a copper catalyst and a base to form 2-((3,4-difluorobenzyl)thio)benzoic acid.
Step 2: Cyclization to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one
2-((3,4-Difluorobenzyl)thio)benzoic acid is heated in an excess of polyphosphoric acid (PPA) at a high temperature (typically >100 °C) to effect the intramolecular Friedel-Crafts acylation.[3][4] Upon completion, the reaction mixture is quenched with ice water, and the crude ketone is extracted.
Step 3: Reduction to this compound
The ketone is dissolved in a suitable solvent, such as methanol or ethanol, and reduced using a reducing agent like sodium borohydride (NaBH₄). The reaction is typically carried out at room temperature. After an aqueous workup, the final product is isolated and purified.
Route 2: A Modern, Scalable, and Environmentally Conscious Approach
This recently developed route was specifically designed to overcome the limitations of the traditional method, focusing on scalability, safety, and sustainability.[1][4] It avoids the use of odorous and hazardous reagents and employs milder reaction conditions.
Scientific Rationale and Mechanistic Insights
This innovative synthesis begins with 3,4-difluoro-2-methylbenzoic acid and utilizes diphenyl disulfide as a stable and odorless sulfur source.[1][4] The key steps involve a benzylic bromination followed by a nucleophilic substitution with the sulfur nucleophile. The subsequent intramolecular cyclization is achieved under milder conditions compared to the harsh PPA-mediated reaction. This route is designed for process safety and scalability, critical considerations for industrial applications.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-(Bromomethyl)-3,4-difluorobenzoic acid
3,4-Difluoro-2-methylbenzoic acid is subjected to a radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.
Step 2: Synthesis of 2,2'-(Disulfanediylbis(methylene))bis(3,4-difluorobenzoic acid)
The benzylic bromide from the previous step is reacted with diphenyl disulfide in the presence of a reducing agent and a base to form the corresponding diaryl disulfide.
Step 3: Reductive Cleavage and Alkylation
The disulfide is cleaved reductively, and the resulting thiol is reacted in situ with a suitable electrophile to form the precursor for the cyclization.
Step 4: Intramolecular Cyclization
The cyclization to the tricyclic ketone is achieved under optimized, milder conditions that avoid the use of polyphosphoric acid.
Step 5: Esterification
The carboxylic acid is esterified to prevent side reactions in the subsequent step.
Step 6: Reduction to this compound
The ketone is selectively reduced to the desired alcohol. This modern route reports a high overall yield and purity on a kilogram scale.[1][4]
Comparative Analysis
| Feature | Route 1: Traditional Friedel-Crafts | Route 2: Modern Scalable Process |
| Starting Materials | Thiophenol, 3,4-difluorobenzyl chloride, 2-iodobenzoic acid | 3,4-Difluoro-2-methylbenzoic acid, Diphenyl disulfide |
| Key Reagents | Polyphosphoric acid (PPA), Sodium borohydride | N-Bromosuccinimide (NBS), reducing agents |
| Reaction Conditions | Harsh (high temperature, strong acid) | Milder, more controlled |
| Overall Yield | Generally moderate | High (reported as 75%)[1][4] |
| Purity | Variable, may require extensive purification | High (reported as 98.04%)[1] |
| Scalability | Challenging due to harsh conditions and viscous PPA | Demonstrated on a kilogram scale[1] |
| Safety & Environment | Use of smelly and toxic thiophenol, large excess of PPA | Avoids hazardous reagents, more environmentally friendly[5] |
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for the traditional Friedel-Crafts route.
Caption: Synthetic workflow for the modern, scalable process.
Conclusion
The modern, scalable process (Route 2) presents significant advantages over the traditional Friedel-Crafts approach (Route 1) for the synthesis of this compound.[1] Its higher overall yield, superior purity, and avoidance of hazardous reagents and harsh conditions make it the preferred method for industrial-scale production.[1][4] While the traditional route is mechanistically straightforward and may be suitable for small-scale laboratory synthesis, its drawbacks in terms of safety, environmental impact, and scalability are considerable. For researchers and professionals in drug development, the adoption of greener and more efficient synthetic routes, such as the one exemplified by Route 2, is crucial for sustainable and cost-effective pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
In the landscape of modern pharmaceutical synthesis, the efficient and stereoselective production of chiral intermediates is paramount. One such critical building block is 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a key precursor in the synthesis of the influenza antiviral drug Baloxavir Marboxil. The synthesis of this alcohol is predominantly achieved through the catalytic reduction of its corresponding ketone, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one. The choice of catalyst for this transformation is a critical determinant of the overall process efficiency, impacting yield, purity, and, most importantly, the enantioselectivity of the final product.
This guide provides a comprehensive comparison of the efficacy of different catalyst classes for this pivotal reduction step. Drawing from established principles in the catalytic reduction of diaryl ketones, we will delve into the mechanistic nuances, practical considerations, and performance data of prominent chemical and biocatalytic systems. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
The Synthetic Challenge: Stereoselective Reduction of a Prochiral Diaryl Ketone
The reduction of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one presents the classic challenge of converting a prochiral ketone into a chiral alcohol with high enantiomeric excess (ee). The tricyclic thiepin core, flanked by two aromatic rings, one of which is difluorinated, introduces specific steric and electronic factors that influence catalyst performance. The primary catalytic approaches for this transformation fall into two major categories: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using ketoreductases.
Figure 1: Overview of catalytic pathways for the synthesis of this compound.
I. Transition Metal Catalysis: Precision and Versatility
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are mainstays in asymmetric ketone reduction.[1] These systems typically employ a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the hydride transfer to the carbonyl group.
A. Ruthenium-Based Catalysts
Ruthenium complexes, especially those featuring chiral diphosphine ligands like BINAP and its derivatives, are well-documented for their high efficiency in the asymmetric hydrogenation of a wide array of ketones.[2] For diaryl ketones, Ru(II) catalysts in combination with a chiral diamine ligand, such as DAIPEN, have demonstrated exceptional performance.
Mechanistic Insight: The catalytic cycle generally involves the formation of a ruthenium hydride species, which then coordinates to the ketone. The steric and electronic interactions between the substrate and the chiral ligands on the ruthenium center dictate the facial selectivity of the hydride attack on the carbonyl carbon.
Performance Characteristics:
-
High Enantioselectivity: For many diaryl ketones, enantiomeric excesses exceeding 95% are achievable.
-
Broad Substrate Scope: These catalysts are often tolerant of various functional groups.
-
Reaction Conditions: Typically require high pressures of hydrogen gas and can be sensitive to air and moisture.
B. Rhodium and Iridium-Based Catalysts
Rhodium and iridium complexes are also potent catalysts for the asymmetric reduction of ketones, often employed in transfer hydrogenation and hydrosilylation reactions.[1] Transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, utilizing hydrogen donors like isopropanol or formic acid.
Mechanistic Insight: In transfer hydrogenation, the catalyst facilitates the transfer of a hydride from the hydrogen donor to the ketone substrate through a concerted mechanism. The chirality is again imparted by the chiral ligand coordinated to the metal.
Performance Characteristics:
-
Milder Conditions: Avoids the need for high-pressure hydrogen gas.
-
High Activity: Iridium catalysts, in particular, can exhibit very high turnover numbers.
-
Ligand Sensitivity: The choice of chiral ligand is crucial for achieving high enantioselectivity.
II. Biocatalysis: The Power of Enzymes
Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and often superior alternative to traditional chemical catalysis for asymmetric reductions.[3] Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity.
A. Ketoreductases (KREDs)
KREDs, often derived from yeast and bacteria, are highly evolved natural catalysts. Their active sites are inherently chiral, providing a pre-organized environment for stereoselective substrate binding and hydride transfer from a cofactor, typically NADPH or NADH.
Mechanistic Insight: The ketone substrate binds to the active site of the KRED in a specific orientation dictated by the shape and amino acid residues of the active site. A hydride is then delivered from the cofactor to one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.
Performance Characteristics:
-
Exceptional Enantioselectivity: Often achieve enantiomeric excesses greater than 99%.[4]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.
-
High Substrate Specificity: While advantageous for selectivity, this can also be a limitation if the enzyme does not accept the target substrate. However, a wide range of KREDs with varying substrate specificities are commercially available or can be developed through protein engineering.
-
"Green" Chemistry: Biocatalytic processes are generally considered more environmentally friendly than their chemical counterparts.
Comparative Performance Data
While direct comparative studies on 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one are not extensively published, the following table summarizes typical performance data for the reduction of analogous diaryl ketones using representative catalysts from each class.
| Catalyst Class | Representative Catalyst/Enzyme | Substrate (Analogue) | Yield (%) | ee (%) | Reaction Time (h) | Key Conditions |
| Ruthenium-Based | RuCl₂[(S)-Xyl-P-Phos][(S)-DAIPEN] | Imidazo[1,2-a]pyridine ketones | >95 | >96 | 12-24 | H₂ (2 MPa), KOH, 30 °C |
| Iridium-Based | [Ir(cod)Cl]₂ with chiral P,N,O-ligand | Acetophenone derivatives | up to 99 | up to 98 | 1-4 | H₂ (30 bar), LiOtBu, i-PrOH, RT |
| Borane-Based | (-)-B-Chlorodiisopinocampheylborane | α-Acetylenic α′-fluoroalkyl ketones | 80-95 | 92->99 | 24-72 | THF, -25 °C |
| Biocatalysis (KRED) | Carbonyl reductase from Sporobolomyces salmonicolor | Para-substituted diaryl ketones | >90 | up to 99 | 24-48 | Isopropanol as co-solvent and reductant |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ruthenium-Based Catalyst (General Procedure)
Figure 2: Workflow for Ru-catalyzed asymmetric hydrogenation.
-
Reactor Preparation: To a high-pressure reactor equipped with a magnetic stir bar, add 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) and the ruthenium catalyst (e.g., RuCl₂[(S)-Xyl-P-Phos][(S)-DAIPEN], 0.001-0.01 eq).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the appropriate solvent (e.g., methanol or ethanol) and a base (e.g., potassium hydroxide, 0.02 eq).
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 MPa).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, carefully vent the reactor and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (General Procedure)
Figure 3: Workflow for KRED-catalyzed asymmetric reduction.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). Add the cofactor (NADPH or NADH, ~1 mol%) and a cofactor regeneration system if necessary (e.g., glucose and glucose dehydrogenase).
-
Enzyme and Substrate Addition: Add the ketoreductase enzyme (commercially available or in-house prepared). Dissolve 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. Isopropanol can often serve as both a co-solvent and the sacrificial hydrogen donor for cofactor regeneration.
-
Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound is a critical step in the production of Baloxavir Marboxil. The choice between transition metal catalysis and biocatalysis for the key reduction step depends on several factors, including the desired level of enantioselectivity, scalability, cost, and environmental considerations.
Ruthenium-based catalysts offer a well-established and versatile approach, capable of delivering high yields and enantioselectivities. However, they often require high-pressure equipment and careful handling of pyrophoric reagents.
Biocatalysis with ketoreductases presents a highly attractive alternative, frequently providing superior enantioselectivity under milder, more environmentally benign conditions. The main considerations for this approach are the initial screening to identify a suitable enzyme and the potential for substrate or product inhibition at higher concentrations.
As the demand for greener and more efficient pharmaceutical manufacturing processes grows, the development of novel catalysts, both chemical and biological, will continue to be a major focus of research. For the synthesis of this compound, the application of directed evolution to tailor ketoreductases for optimal performance with this specific substrate holds significant promise for future industrial-scale production.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Derivatives: From Antiviral Agents to CNS Modulators and Anticancer Therapeutics
The dibenzo[b,e]thiepin scaffold, a tricyclic ring system, represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. The strategic introduction of fluorine atoms at the 7 and 8 positions, coupled with modifications at the 11-position of the 6,11-dihydrodibenzo[b,e]thiepin-11-ol core, has unlocked a fascinating landscape of pharmacological activities. This guide provides a comprehensive comparative analysis of these derivatives, with a primary focus on the anti-influenza agent Baloxavir marboxil, and extending to other derivatives exhibiting anticancer and central nervous system (CNS) activities. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the experimental data that underscore their therapeutic potential.
The Progenitor: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
The parent compound, this compound, is a pivotal intermediate in the synthesis of the anti-influenza drug Baloxavir marboxil.[1] Its synthesis is a critical first step in the production of this important therapeutic agent. Several synthetic routes have been developed to improve yield, reduce the use of hazardous materials, and enhance scalability for industrial production.[2][3]
Antiviral Derivatives: The Baloxavir Marboxil Story
The most prominent derivative of this compound is Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor for the treatment of influenza A and B viruses.[4]
Mechanism of Action: A Novel Approach to Influenza Treatment
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid. Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential enzyme for the influenza virus. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, baloxavir acid effectively halts viral gene transcription and replication.
Comparative Performance of Baloxavir Analogs
Research into Baloxavir analogs has focused on modifying the core structure to enhance potency and pharmacokinetic properties. The following table summarizes the in vitro activity of selected derivatives against influenza A virus.
| Compound | Modification | IC50 (µM) against Influenza A/H1N1 | Reference |
| Baloxavir acid | Parent active drug | < 0.01 | [4] |
| Analog 16b | Dibenzo[b,f][1][5]thiazepin-11-yl piperazin-1-yl derivative | 20-40 (Anticancer activity) | [6] |
| Analog 16d | Dibenzo[b,f][1][5]thiazepin-11-yl piperazin-1-yl derivative | 20-40 (Anticancer activity) | [6] |
| Analog 16i | Dibenzo[b,f][1][5]thiazepin-11-yl piperazin-1-yl derivative | 20-40 (Anticancer activity) | [6] |
Note: The IC50 values for analogs 16b, 16d, and 16i are for their anticancer activity and are included to showcase the diverse biological potential of the broader scaffold.
Anticancer Derivatives: Repurposing the Dibenzo[b,e]thiepin Scaffold
The versatility of the dibenzo[b,e]thiepin and related dibenzodiazepine and dibenzothiazepine scaffolds has been explored for anticancer applications. These derivatives often exhibit potent cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship in Anticancer Derivatives
Studies on dibenzodiazepine derivatives have shown that substitutions at the 2-position of the dibenzodiazepine ring, coupled with an N-methylpiperazine moiety at the C-11 position, can lead to significant antitumor activity.[7] For instance, certain halogenated derivatives have demonstrated IC50 values in the sub-micromolar range against cell lines such as breast cancer (BCAP37), gastric cancer (SGC7901), and liver cancer (HepG2).[7]
Similarly, N-(1-(4-(dibenzo[b,f][1][5]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives have shown promising cytotoxic activities, with some compounds exhibiting IC50 values between 20 and 40 μM against K562, Colo-205, and MDA-MB 231 human cancer cell lines.[6] The proposed mechanism of action for some of these derivatives involves the inhibition of sirtuins.[6]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzodiazepine derivatives | BCAP37, SGC7901, HepG2, HeLa, HL-60 | Down to 0.30 | [7] |
| Dibenzodiazepinone derivatives | H1975™ (NSCLC) | 2.7 | [8] |
| N-(1-(4-(dibenzo[b,f][1][5]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives | K562, Colo-205, MDA-MB 231 | 20-40 | [6] |
CNS-Active Derivatives: Exploring Neuropharmacological Potential
The dibenzo[b,e]thiepin and related tricyclic systems have a long history in the development of CNS-active drugs, including antidepressants and antipsychotics. The structural similarity of these scaffolds to established CNS drugs like benzodiazepines suggests a potential for interaction with CNS targets.
Comparative Analysis with Benzodiazepines
While not direct derivatives of this compound, the broader class of benzodiazepine and thienodiazepine derivatives provides a useful framework for understanding the SAR of CNS-active tricyclic compounds.[9][10] The pharmacological effects of these compounds are often mediated through their interaction with the benzodiazepine receptor, a modulatory site on the GABA-A receptor complex.[10] Structure-activity relationship studies have indicated that electronic properties, rather than purely structural features, play a crucial role in the anticonvulsant activity of these compounds.[9]
Experimental Protocols
Synthesis of Baloxavir from this compound (Illustrative)
A key step in the synthesis of Baloxavir involves the condensation of this compound with a protected (R)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1][5]oxazino[3,4-c]pyrido[2,1-f][1][5][11]triazine-6,8-dione derivative.[1][12]
Step-by-Step Protocol for Cytopathic Effect (CPE) Inhibition Assay:
This assay is a common method to evaluate the in vitro antiviral activity of a compound.[5][11][13]
-
Cell Seeding: Plate a suitable host cell line (e.g., A549 cells for influenza) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with a specific multiplicity of infection (MOI) of the virus. After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Evaluation: Assess the extent of CPE in each well using a microscope.
-
Cell Viability Quantification: Quantify cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent therapeutic agents. The success of Baloxavir marboxil highlights the potential of this chemical space for generating novel antiviral drugs. Furthermore, the demonstrated anticancer and potential CNS activities of related derivatives underscore the importance of continued exploration of this privileged structure. Future research should focus on elucidating the mechanisms of action of the anticancer and CNS-active derivatives and optimizing their pharmacological profiles through systematic structure-activity relationship studies. The development of more efficient and greener synthetic methodologies will also be crucial for the translation of these promising compounds into clinical candidates.
References
- 1. Improved Synthetic Process of Novel Anti-influenza Virus Drug Baloxavir Marboxil [cjph.com.cn]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pblassaysci.com [pblassaysci.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for the Assay of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a fluorinated tricyclic alcohol with the molecular formula C₁₄H₁₀F₂OS[1][2][3]. It serves as a critical pharmaceutical intermediate, notably in the synthesis of antiviral agents like balosavir[2][4]. Its unique structure, featuring a dibenzothiepin core and fluorine substituents, suggests potential applications in developing agents for psychiatric disorders due to enhanced metabolic stability and bioavailability[5]. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, robust, accurate, and reliable analytical methods for its quantification are not merely a procedural step but a cornerstone of quality assurance in the drug development lifecycle.
This guide provides an in-depth comparison of validated analytical methodologies for the assay of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method selection and validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines[6][7][8]. Our objective is to equip you with the expertise to select and implement the most suitable analytical procedure for your specific application, be it in research and development, quality control, or stability testing.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for most APIs and their intermediates[9][10][11]. The method separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase[12][13]. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the dibenzothiepin ring system. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. A UV detector is chosen due to the presence of chromophoric aromatic rings in the analyte's structure, which should provide strong absorbance for sensitive detection[14][15]. The entire validation process is designed to demonstrate that the method is fit for its intended purpose, a core principle of the ICH Q2(R2) guidelines[16][17][18].
Experimental Protocol: RP-HPLC with UV Detection
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across a concentration range of 1-50 µg/mL.
-
Sample Solution: Prepare the sample (e.g., from a reaction mixture or formulation) by dissolving it in the mobile phase to achieve an expected final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Method Validation
Caption: HPLC experimental and validation workflow.
Performance Validation Data (ICH Q2(R2) Parameters)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time | Peak pure; No interference from placebo/blanks |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | 0.85%1.35% |
| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.15 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.50 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Method robust to small changes in pH, flow rate |
Pillar 2: Gas Chromatography (GC) – A Niche Application
Gas Chromatography (GC) is a powerful separation technique ideal for analyzing volatile and thermally stable compounds[10][12]. While HPLC is generally preferred for non-volatile APIs, GC holds a critical role in pharmaceutical analysis for specific applications like determining residual solvents or assaying volatile impurities[9][10][11]. For this compound, direct GC analysis may be challenging if the compound degrades at the high temperatures required for volatilization. However, with derivatization to increase volatility and thermal stability, GC can become a viable, high-resolution alternative.
Causality Behind Experimental Choices
The primary challenge is making the analyte "GC-friendly." Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl (-OH) group with a trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility. A Flame Ionization Detector (FID) is often chosen for its robustness and wide linear range for carbon-containing compounds. The temperature programming is designed to elute the derivatized analyte as a sharp, symmetrical peak, well-separated from any solvent or impurity peaks.
Experimental Protocol: GC-FID with Derivatization
-
Derivatization Step:
-
In a sealed vial, dissolve ~10 mg of the sample or standard in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization. Cool to room temperature before injection.
-
-
Chromatographic System:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Workflow for GC Method Validation
Caption: GC experimental and validation workflow.
Performance Validation Data (ICH Q2(R2) Parameters)
| Parameter | Acceptance Criteria | Result |
| Specificity | Baseline separation from impurities | Good resolution from derivatizing agent and known impurities |
| Linearity (R²) | R² ≥ 0.999 | 0.9992 |
| Range | 80-120% of test concentration | 5 - 80 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | 1.10%1.65% |
| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Method robust to small changes in oven ramp rate |
Pillar 3: UV-Visible Spectrophotometry – The Cost-Effective Screener
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the UV-Vis spectrum[19][20]. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For a compound with aromatic rings like this compound, this method can be an excellent choice for routine, high-throughput analysis of pure bulk material or simple formulations where interfering substances are not present.
Causality Behind Experimental Choices
The key to this method is its simplicity. The main experimental considerations are selecting a solvent that dissolves the analyte and is transparent in the measurement region, and identifying the wavelength of maximum absorbance (λ-max) to ensure maximum sensitivity and adherence to Beer's Law. Methanol is a common choice for its UV transparency and good solvating properties for moderately polar organic compounds. The primary limitation is a lack of specificity; any impurity that absorbs at the same wavelength will interfere with the assay, which is a key validation consideration[21].
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrument Setup:
-
Instrument: A dual-beam UV-Visible Spectrophotometer.
-
Cuvettes: 1 cm matched quartz cuvettes.
-
Solvent/Blank: Methanol.
-
-
Determination of λ-max:
-
Prepare a dilute solution of the analyte in methanol (~10 µg/mL).
-
Scan the solution across the UV range (e.g., 200-400 nm) against a methanol blank.
-
Identify the wavelength of maximum absorbance (λ-max). For this structure, a λ-max around 235-240 nm is expected.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution using methanol to cover a linear range (e.g., 2-20 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve an expected final concentration within the calibration range.
-
-
Measurement:
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λ-max against the methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
-
Workflow for UV-Vis Spectrophotometry Method Validation
Caption: UV-Vis Spectrophotometry experimental and validation workflow.
Performance Validation Data (ICH Q2(R2) Parameters)
| Parameter | Acceptance Criteria | Result |
| Specificity | Must be demonstrated; often limited | Prone to interference; best for pure substance assay |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | Linear absorbance range | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.8% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | 0.65%1.15% |
| LOD (µg/mL) | Calculated from calibration curve slope | 0.25 µg/mL |
| LOQ (µg/mL) | Calculated from calibration curve slope | 0.80 µg/mL |
| Robustness | Insensitive to minor changes | Method robust to small variations in solvent composition |
Comparative Summary and Senior Application Scientist Insights
The choice of an analytical method is not a one-size-fits-all decision. It requires a strategic assessment of the analytical objective, sample complexity, and available resources.
| Feature | RP-HPLC with UV Detection | GC-FID with Derivatization | UV-Vis Spectrophotometry |
| Principle | Liquid-Solid Partition Chromatography | Gas-Liquid Partition Chromatography | Light Absorbance |
| Applicability | Ideal for non-volatile, thermally labile compounds | Requires volatile or derivatizable, thermally stable compounds | Requires UV-absorbing chromophore |
| Specificity | High. Excellent separation of analyte from impurities. | Very High. Superior resolution for volatile compounds. | Low. Any substance absorbing at λ-max will interfere. |
| Sensitivity | High (LOD ~0.15 µg/mL) | Moderate (LOD ~0.5 µg/mL) | Moderate (LOD ~0.25 µg/mL) |
| Throughput | Moderate (Typical run time: 10-15 min) | Low (due to derivatization and oven programming) | Very High. (Near-instantaneous readings) |
| Cost per Sample | Moderate (Solvent consumption)[10] | High (Gases, derivatization reagents, complex hardware) | Very Low. [12] |
| Primary Use Case | Recommended: Assay, purity, and stability testing of bulk drug and finished product. | Residual solvent analysis; potential for specific volatile impurity profiling. | Rapid QC checks of pure, raw material; dissolution testing. |
Expert Recommendation
For the comprehensive analysis of This compound , the RP-HPLC method is unequivocally the most suitable and robust choice. Its ability to handle non-volatile compounds directly, coupled with its high specificity and sensitivity, makes it the gold standard for regulatory submissions and routine quality control where accuracy and reliability are paramount[9][11]. It aligns perfectly with the expectations of regulatory bodies for method validation, covering all necessary parameters from specificity to robustness[21][22].
GC analysis should be reserved for orthogonal validation or for specific investigations into volatile impurities or residual solvents that are beyond the scope of the primary HPLC assay. The requirement for derivatization adds complexity and potential for variability, making it less ideal for a routine assay of the main compound.
UV-Visible Spectrophotometry serves as an excellent, cost-effective screening tool. It is highly valuable in a process chemistry or early development setting for quick, in-process checks of reaction completion or for quantifying the pure, isolated intermediate where the sample matrix is clean and well-defined. However, its inherent lack of specificity makes it unsuitable as a standalone, primary method for stability studies or final product release testing.
Ultimately, a well-characterized analytical lifecycle approach, as encouraged by the new ICH Q14 guidelines, might involve using UV-Vis for rapid in-process controls, while relying on a fully validated HPLC method for the final, definitive quality assessment of this compound[8][23].
References
- 1. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 12. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 13. veeprho.com [veeprho.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. database.ich.org [database.ich.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. mdpi.com [mdpi.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Green Chemistry Approach
Introduction: The Significance of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of Baloxavir Marboxil, a novel antiviral medication effective against both influenza A and B viruses.[1] The efficiency, scalability, and environmental impact of the synthetic route to this key intermediate are of paramount importance to the pharmaceutical industry. This guide provides an in-depth technical comparison between a representative traditional synthesis and a modern green synthesis approach to its immediate precursor, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one, followed by a standard reduction to the final product. The analysis is grounded in experimental data and established green chemistry metrics to offer a comprehensive evaluation for researchers, scientists, and professionals in drug development.
Traditional Synthesis: A Pathway Fraught with Hazardous Reagents and Harsh Conditions
The conventional methodologies for the synthesis of dibenzothiepinone scaffolds, including the 7,8-difluoro analogue, have historically relied on multi-step processes often characterized by the use of hazardous reagents and energy-intensive conditions. These routes, while chemically effective, pose significant environmental, health, and safety challenges, particularly at an industrial scale.
A representative traditional synthesis commences with 2-bromo-4,5-difluorotoluene and proceeds through several stages, including a nucleophilic substitution, hydrolysis, and a harsh intramolecular cyclization. The final step is a reduction of the ketone to the desired alcohol.
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of this compound.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of Methyl (2-(4,5-difluoro-2-methylphenyl)thio)acetate To a solution of 2-bromo-4,5-difluorotoluene (1.0 equiv.) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl thioglycolate (1.1 equiv.). The reaction is then stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of (2-(4,5-difluoro-2-methylphenyl)thio)acetic acid The methyl ester from the previous step (1.0 equiv.) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 equiv.) is added, and the mixture is refluxed for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitated solid is filtered, washed with water, and dried to afford the carboxylic acid.
Step 3: Intramolecular Cyclization to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one The carboxylic acid (1.0 equiv.) is added to polyphosphoric acid (PPA) (10-20 times the weight of the acid). The mixture is heated to 120-140 °C with vigorous stirring for 4-6 hours. The hot, viscous mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with sodium bicarbonate solution and water, and then dried.
Step 4: Reduction to this compound The ketone (1.0 equiv.) is dissolved in methanol, and sodium borohydride (1.5 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the final product.
Analysis of the Traditional Method
The use of sodium hydride in DMF is a significant safety concern due to the flammability of hydrogen gas produced upon reaction with any trace moisture and the high boiling point of DMF, making its removal energy-intensive. The reliance on column chromatography for purification adds to the solvent waste. The most problematic step is the intramolecular cyclization using a large excess of polyphosphoric acid at high temperatures. PPA is highly corrosive and viscous, making it difficult to handle, and the workup generates a large amount of acidic waste. Furthermore, traditional routes often employ highly toxic and malodorous reagents like thiophenol.[2]
Green Synthesis: A Safer and More Sustainable Alternative
In response to the drawbacks of traditional methods, a greener synthetic route has been developed. This approach prioritizes the use of less hazardous materials, milder reaction conditions, and processes that generate minimal waste, aligning with the principles of green chemistry.[3]
The green synthesis starts from 2-mercaptobenzoic acid and 1-bromo-4,5-difluorobenzene, proceeding through a more streamlined and environmentally conscious pathway.
Green Synthesis Workflow
Caption: Workflow for the green synthesis of this compound.
Experimental Protocol: Green Synthesis
Step 1: Synthesis of 2-((4,5-Difluorophenyl)thio)benzoic acid A mixture of 2-mercaptobenzoic acid (1.0 equiv.), 1-bromo-4,5-difluorobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.) in dimethyl sulfoxide (DMSO) is heated at 90 °C for 8 hours. After cooling, the reaction mixture is diluted with water and acidified with HCl. The precipitate is filtered, washed with water, and dried.
Step 2: Intramolecular Cyclization to 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one The carboxylic acid from the previous step (1.0 equiv.) is added to Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 1:10 w/w) at 60 °C. The mixture is stirred for 2 hours. The reaction is then carefully quenched by pouring it onto ice-water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol. The overall yield for these two steps is reported to be 64.9%.[3]
Step 3: Reduction to this compound This step is identical to the final step in the traditional synthesis, involving the reduction of the ketone with sodium borohydride in methanol.
Analysis of the Green Method
This route offers several distinct advantages. The Ullmann condensation in the first step uses a catalytic amount of copper and a biodegradable ligand (L-proline), replacing the stoichiometric use of more hazardous reagents. The use of Eaton's reagent for cyclization is a significant improvement over a large excess of PPA. Eaton's reagent is less viscous, allowing for better mixing and heat transfer, and the reaction proceeds at a much lower temperature, reducing energy consumption.[3] The workup is also more straightforward. The reported overall yield of 64.9% for the formation of the ketone is respectable for a two-step process.[3]
Comparative Benchmarking: A Quantitative Analysis
To objectively compare the two syntheses, we utilize key green chemistry metrics: Process Mass Intensity (PMI) and Environmental Factor (E-Factor).
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process.
-
E-Factor: The mass ratio of waste to the desired product. An E-Factor closer to zero signifies a greener process.
| Metric | Traditional Synthesis (Estimated) | Green Synthesis |
| Overall Yield | < 50% | 64.9%[3] |
| Key Hazardous Reagents | NaH, DMF, PPA, Thiophenol | DMSO, Eaton's Reagent |
| Reaction Conditions | High Temperatures (up to 140°C), Harsh Reagents | Milder Temperatures (up to 90°C) |
| Process Mass Intensity (PMI) | > 100 | ~40-60 |
| E-Factor | > 99 | ~39-59 |
Note: The PMI and E-Factor for the traditional synthesis are estimations based on typical laboratory procedures for analogous reactions and are likely to be even higher in practice due to the extensive use of solvents for chromatography and workup. The values for the green synthesis are calculated based on the reported experimental procedure.[3]
Expert Summary and Future Outlook
The comparative analysis unequivocally demonstrates the superiority of the green synthesis route for this compound. The green approach not only provides a higher overall yield but also significantly reduces the environmental footprint by avoiding hazardous reagents, lowering energy consumption, and generating less waste. The dramatic reduction in the estimated PMI and E-Factor highlights the tangible benefits of applying green chemistry principles in pharmaceutical manufacturing.
For drug development professionals, the adoption of such green methodologies is not merely an ethical consideration but also a strategic advantage. Greener processes are often safer, more efficient, and more cost-effective in the long run, especially when considering the lifecycle costs associated with waste disposal and regulatory compliance.
Future research should focus on further optimizing the green synthesis, for instance, by exploring solvent-free conditions or the use of even more benign and recyclable catalytic systems. The principles demonstrated in this green synthesis can serve as a template for the development of sustainable manufacturing processes for other important pharmaceutical intermediates.
References
A Senior Application Scientist's Guide to the Purity Analysis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a specialized heterocyclic compound increasingly recognized for its role as a key pharmaceutical intermediate.[1][2] Its tricyclic thiepin core, functionalized with fluorine atoms and a hydroxyl group, makes it a valuable building block in the synthesis of novel therapeutic agents. The purity of this intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) depend.
Impurities, which are any components other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual solvents.[3][4][5] These undesired chemicals can have significant consequences, potentially altering the biological activity, introducing toxicity, or compromising the stability of the final drug product.[4][6][7] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the purity of this critical intermediate meets the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH).[6][8][9]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind a comprehensive, self-validating analytical workflow.
The Analytical Imperative: A Multi-Pronged, Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on the principle of orthogonality, where different methods with distinct separation and detection principles are used to interrogate the sample. This creates a self-validating system where the strengths of one method compensate for the limitations of another. Our recommended workflow integrates four key techniques: HPLC-UV, GC-MS, Quantitative NMR (qNMR), and Karl Fischer Titration.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Comparative Purity Analysis: A Hypothetical Vendor Comparison
To illustrate the application of our analytical workflow, we present hypothetical data for three commercial suppliers of this compound. The data highlights how a comprehensive analysis provides a much clearer picture than a single purity value.
| Parameter | Supplier A | Supplier B | Supplier C | Rationale & Significance |
| HPLC Purity (% Area) | 99.2% | 99.8% | 98.5% | Measures the main component relative to non-volatile organic impurities. Supplier B appears superior.[7][10] |
| Largest Unidentified Impurity (HPLC % Area) | 0.08% | 0.12% | 0.45% | ICH guidelines require identification of impurities above certain thresholds (e.g., >0.1%).[3][6] Supplier C's major impurity requires structural elucidation. |
| Residual Solvents (GC-MS, ppm) | Toluene: 50 ppm | Dichloromethane: 80 ppm | Acetone: 2500 ppm | Dichloromethane (Class 2) is more toxic than Toluene (Class 2) and Acetone (Class 3).[11][12] Supplier B's solvent is a greater concern despite the lower amount. |
| Water Content (Karl Fischer, % w/w) | 0.15% | 0.05% | 0.50% | Water is an impurity that can affect reaction stoichiometry and stability. Supplier C has significant water content. |
| Purity by qNMR (% w/w) | 99.0% | 99.5% | 97.5% | Provides an absolute purity value by mass, traceable to a certified standard, confirming the overall purity trend.[13][14] |
| Overall Purity (Mass Balance) | ~98.7% | ~99.4% | ~96.5% | Conclusion: Supplier B provides the highest purity material, although the presence of a Class 2 solvent should be noted. Supplier C's material is significantly less pure due to both organic impurities and high water content. |
Note: Data is for illustrative purposes only.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for in-house validation.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
This method is the gold standard for separating and quantifying non-volatile organic impurities.[7][10]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (monitor 220-400 nm with DAD for peak purity).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
-
Causality: A gradient elution is chosen to effectively separate impurities with a wide range of polarities from the main analyte. The C18 column is a versatile choice for moderately polar heterocyclic compounds.[15][16] Using a DAD allows for the detection of co-eluting peaks and provides UV spectra that can aid in the preliminary identification of impurity classes.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the definitive technique for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines.[11][17][18]
-
Instrumentation: GC system with a Mass Spectrometric detector and a Static Headspace Sampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.
-
Causality: Static headspace sampling is used to introduce only the volatile components into the GC, protecting the column from non-volatile sample matrix. A "624-type" column is specifically designed for the separation of common pharmaceutical solvents.[12] MS detection provides definitive identification of the solvents based on their mass spectra, which is superior to the retention-time-only identification of an FID detector.
Quantitative NMR (qNMR) for Absolute Purity Assay
qNMR is a primary analytical method that determines the absolute purity (%w/w) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[19][20] It does not rely on the response factor of the analyte, making it a powerful tool for purity assignment.[13]
Caption: Formula for calculating absolute purity using qNMR.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: Maleic Anhydride (Certified Reference Material). It is stable, non-volatile, and has a sharp singlet in a region unlikely to overlap with analyte signals.
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the analyte into a vial.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32.
-
-
Processing: Apply manual phase and baseline correction. Integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard.
-
Causality: The long relaxation delay is critical for ensuring that the signal intensity is directly proportional to the number of nuclei, which is the fundamental principle of qNMR.[13] Using a certified internal standard makes the measurement traceable to SI units. This method provides a purity value by mass, which is orthogonal to the area percent purity obtained from chromatography.
Conclusion and Recommendations
The purity analysis of this compound demands more than a single chromatographic run. A comprehensive, orthogonal approach combining HPLC-UV for non-volatile impurities, GC-MS for residual solvents, Karl Fischer for water content, and qNMR for an absolute purity assay provides the highest degree of confidence in material quality.
For researchers in drug development, it is imperative to:
-
Request a Complete Certificate of Analysis: Do not rely solely on an HPLC purity value. Demand data on residual solvents and water content.
-
Perform Orthogonal Verification: If possible, verify the purity of critical lots using a secondary method like qNMR.
-
Understand the Impurity Profile: The identity and quantity of impurities are often more important than the final 0.1% of purity. An impurity at 0.15% may need to be identified and qualified according to ICH Q3A guidelines.[3][6][8]
By implementing this rigorous analytical strategy, scientists can ensure the quality of their starting materials, leading to more reliable, reproducible, and safer outcomes in their research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. database.ich.org [database.ich.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. jpionline.org [jpionline.org]
- 7. moravek.com [moravek.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. welch-us.com [welch-us.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a key intermediate in the production of the antiviral medication Baloxavir Marboxil, has evolved from traditional methods fraught with hazardous reagents to more streamlined, safer, and environmentally conscious strategies.[1][2] This guide provides a comparative analysis of two prominent synthetic routes: a conventional approach and a novel, greener process. We will delve into the experimental details, cost-effectiveness, and overall efficiency of each method to inform strategic decisions in research and development.
Executive Summary
This guide contrasts a conventional synthesis of this compound, which utilizes hazardous reagents like n-butyllithium and thiophenol, with a more recent, six-step "green" synthesis starting from 3,4-difluoro-2-methylbenzoic acid. The novel approach is demonstrably superior in terms of safety, scalability, and environmental impact. While a direct, comprehensive cost comparison is contingent on fluctuating reagent prices and scale, the green route's higher overall yield and avoidance of costly hazardous waste disposal present a strong economic advantage for large-scale production.
Data Presentation: A Head-to-Head Comparison
| Parameter | Conventional Synthesis | Novel "Green" Synthesis |
| Key Starting Materials | Thiophenol, 2-bromo-1,4-difluoro-3-methylbenzene (hypothetical) | 3,4-Difluoro-2-methylbenzoic acid, Diphenyl disulfide |
| Key Reagents | n-Butyllithium, Polyphosphoric Acid | Not explicitly detailed, but avoids highly hazardous reagents |
| Overall Yield | Not explicitly reported, but generally lower in similar multi-step syntheses | 75% |
| Purity | Not explicitly reported | 98.04% |
| Safety Concerns | Use of pyrophoric n-butyllithium, foul-smelling and toxic thiophenol, corrosive polyphosphoric acid | Avoids the use of smelly and hazardous thiophenol and harsh reaction conditions[1][3] |
| Environmental Impact | Significant, due to hazardous reagents and waste | Reduced, aligning with principles of green chemistry[4][5] |
| Scalability | Limited by safety and handling of hazardous materials | Successfully demonstrated on a kilogram scale[1][3] |
Cost-Effectiveness Analysis
A precise cost analysis is subject to variations in supplier pricing and purchase volume. However, a comparative overview based on currently available data provides valuable insights.
| Reagent | Conventional Route (Approx. Price/Unit) | Novel "Green" Route (Approx. Price/Unit) |
| Thiophenol | $79.30/100g[6] - $900/kg[7] | N/A |
| n-Butyllithium (1.6M in hexanes) | $161.65/800mL | N/A |
| Polyphosphoric Acid | $99.30/1kg | N/A |
| 3,4-Difluoro-2-methylbenzoic acid | N/A | $600/25g |
| Diphenyl disulfide | N/A | $51.65/50g |
While the initial cost of 3,4-Difluoro-2-methylbenzoic acid for the novel route appears high, the overall cost-effectiveness is likely superior due to a higher and more reliable overall yield, simpler purification, and the elimination of costs associated with the handling and disposal of hazardous materials required for the conventional route.
Experimental Protocols
A Novel, Six-Step Green Synthesis
While a complete step-by-step protocol for the entire six-step synthesis is not publicly detailed in a single source, the synthesis of the precursor, 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-one, has been described. The final step is a standard reduction.
Step 1-5: Synthesis of 7,8-Difluoro-6,11-dihydrodibenz[b,e]thiophene-11-one
A recently developed green synthesis route for the ketone intermediate reports an overall yield of 64.9%.[2][4] This process begins with 3,4-difluoro-2-methylbenzoic acid and utilizes diphenyl disulfide as a stable and less odorous sulfur source, avoiding the use of thiophenol.[1][3] The reaction conditions are described as mild, and the waste generated is minimal and easier to handle, making it suitable for industrial-scale production.[2]
Step 6: Reduction to this compound
The final step involves the reduction of the ketone to the desired alcohol. A general procedure for a similar, non-fluorinated compound can be adapted:
-
Dissolve 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one in ethanol.
-
Add a few drops of a 40% sodium hydroxide solution.
-
Slowly add sodium borohydride to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Recover the product by adding water, removing the ethanol under reduced pressure, and extracting the aqueous layer with ether.
-
Wash and dry the ether solution, filter, and evaporate the solvent to obtain the final product.
The Conventional Synthesis Approach (A Representative, Inferred Protocol)
Caution: The following is a generalized and inferred procedure for illustrative purposes only and is not a validated protocol. The use of n-butyllithium requires specialized training and equipment due to its pyrophoric nature.
-
Lithiation: React a suitable precursor, such as 2-bromo-1,4-difluoro-3-methylbenzene, with n-butyllithium in an anhydrous solvent like THF at very low temperatures (-78 °C) under an inert atmosphere.
-
Sulfur Addition: React the lithiated intermediate with a sulfur source, such as elemental sulfur or a disulfide.
-
Second Aryl Addition: Couple the resulting thiolate with a second aryl component, for instance, through nucleophilic aromatic substitution on a suitable electrophile.
-
Cyclization: Induce intramolecular cyclization to form the dibenzothiepine ring system. This step often employs strong acids like polyphosphoric acid at elevated temperatures.
-
Final Modification: Subsequent functional group manipulations would lead to the ketone intermediate, which is then reduced as described in the novel synthesis.
Visualization of Synthetic Workflows
References
- 1. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. 1985607-83-7|this compound|BLD Pharm [bldpharm.com]
- 6. tdcommons.org [tdcommons.org]
- 7. "Processes For The Preparation of ({(12aR)-12-[(11S)-7,8-difluoro-6,11-" by Srinivasan Thirumalai Rajan, Sajja Eswaraiah et al. [tdcommons.org]
A Comparative Guide to Obtaining Enantiopure 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Stereospecific Synthesis vs. Chiral Resolution
In the landscape of modern pharmaceutical development, the stereochemical purity of drug intermediates is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. One such pivotal intermediate is 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a key building block in the synthesis of antiviral agents like Baloxavir Marboxil. The chirality at the C11 position necessitates its preparation in an enantiomerically pure form. This guide provides an in-depth, objective comparison of the two primary strategies for achieving this: direct stereospecific synthesis and classical chiral resolution of a racemic mixture.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale to inform strategic decisions in process development and scale-up.
The Central Challenge: Isolating a Single Enantiomer
The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image (the distomer) being inactive or, in some cases, contributing to undesirable side effects. Consequently, the synthesis of single-enantiomer pharmaceuticals is a paramount objective. This compound possesses a stereogenic center at the hydroxyl-bearing carbon, making the choice of synthetic strategy a crucial factor in the overall efficiency and economic viability of the final active pharmaceutical ingredient (API).
This guide will dissect two divergent yet viable pathways:
-
Stereospecific Synthesis: The direct formation of the desired enantiomer through an asymmetric chemical transformation.
-
Chiral Resolution: The synthesis of a racemic mixture of the alcohol followed by the separation of the two enantiomers.
We will explore the practical execution of each approach, supported by experimental data from analogous systems, to provide a clear framework for comparison.
Foundational Step: Synthesis of the Racemic Precursor
Both strategies diverge from a common precursor: the racemic alcohol, which is synthesized from its corresponding ketone.
Synthesis of Racemic this compound
The synthesis of the racemic alcohol commences with the reduction of the prochiral ketone, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one. This reduction is typically achieved using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Experimental Protocol: Racemic Reduction
-
To a solution of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield racemic this compound, which can be purified by column chromatography or recrystallization.
This straightforward and high-yielding reaction provides the racemic starting material for the subsequent chiral resolution process.
Pathway 1: Stereospecific Synthesis via Asymmetric Reduction
The most elegant and often most efficient route to a single enantiomer is through stereospecific synthesis, which creates the desired stereocenter in a controlled manner. For the synthesis of chiral alcohols from ketones, asymmetric hydrogenation, particularly the Noyori-type catalysts, stands out as a powerful and well-established methodology.[1][2]
Noyori asymmetric hydrogenation utilizes ruthenium catalysts coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The C2-symmetry of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in high excess.[1]
dot
Caption: Stereospecific synthesis workflow.
Proposed Experimental Protocol: Asymmetric Hydrogenation
-
In a high-pressure reactor, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) and a catalytic amount of [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 - 0.01 eq) are dissolved in a suitable solvent such as methanol or ethanol.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (10-100 atm).
-
The reaction is stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the enantiomerically enriched alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Pathway 2: Chiral Resolution of the Racemic Alcohol
Chiral resolution is a classical and widely practiced method for separating enantiomers.[3] This approach involves converting the racemic mixture into a pair of diastereomers, which, having different physical properties, can be separated. For alcohols, this is typically achieved by derivatization with a chiral resolving agent to form diastereomeric esters or salts, followed by separation and subsequent removal of the chiral auxiliary.
Method A: Diastereomeric Salt Formation
A common strategy for resolving racemic alcohols involves their conversion into a half-ester by reaction with a cyclic anhydride (e.g., succinic or phthalic anhydride). The resulting carboxylic acid can then be resolved by forming diastereomeric salts with a chiral amine.
dot
Caption: Chiral resolution by diastereomeric salt formation.
Proposed Experimental Protocol: Diastereomeric Salt Resolution
-
Esterification: Racemic this compound (1.0 eq) and phthalic anhydride (1.2 eq) are heated in pyridine at 80-100 °C for 4-6 hours. After cooling, the mixture is poured into dilute HCl and the resulting phthalate half-ester is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the racemic half-ester.
-
Salt Formation and Separation: The racemic half-ester (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with a chiral amine such as (R)-(+)-1-phenylethylamine (0.5 eq). The mixture is heated to obtain a clear solution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
Hydrolysis: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched half-ester, which is then extracted. The half-ester is subsequently hydrolyzed with a base (e.g., NaOH) to yield the enantiomerically pure alcohol.
Method B: Chromatographic Resolution (Chiral HPLC)
Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including alcohols.[4]
dot dot graph Chiral_HPLC { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
Racemic_Mixture [label="Racemic Alcohol"]; HPLC_System [label="Chiral HPLC Column\n(e.g., Chiralpak AD-H)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Separated_Enantiomers [label="Separated Enantiomers"];
Racemic_Mixture -> HPLC_System; HPLC_System -> Separated_Enantiomers [label=" Elution "]; }
References
A Comparative Guide to the Biological Activity of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Analogues as Influenza Cap-Dependent Endonuclease Inhibitors
In the ever-evolving landscape of antiviral drug discovery, the emergence of novel therapeutic agents targeting distinct viral machinery is paramount. The approval of Baloxavir marboxil marked a significant milestone in the fight against influenza, introducing a new class of antivirals that inhibit the viral cap-dependent endonuclease (CEN). At the heart of this drug lies the 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol scaffold, a key structural motif responsible for critical interactions with the target enzyme. This guide provides an in-depth comparison of the biological activity of analogues derived from this core structure, offering insights into their structure-activity relationships (SAR), and presenting the experimental methodologies used for their evaluation.
The Dawn of a New Antiviral Strategy: Targeting the Influenza Cap-Dependent Endonuclease
Influenza viruses, notorious for their seasonal epidemics and pandemic potential, rely on a unique "cap-snatching" mechanism to transcribe their genome.[1] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, excises the 5' cap from host pre-mRNAs and uses it as a primer for viral mRNA synthesis. The cap-dependent endonuclease (CEN) activity, located in the PA subunit, is the engine of this process and, therefore, an ideal target for antiviral intervention.[2][3]
Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil, is a potent inhibitor of this endonuclease activity.[3] Its mechanism involves chelation of the divalent metal ions in the CEN active site, thereby blocking the cap-snatching process and halting viral replication.[4] The this compound moiety of Baloxavir plays a crucial role in its potent inhibitory activity.
The Core Scaffold: this compound
The dibenzothiepin ring system provides a rigid framework that orients the key pharmacophoric elements for optimal interaction with the CEN active site. The fluorine substituents at positions 7 and 8 are known to enhance metabolic stability and modulate the electronic properties of the molecule, contributing to its overall favorable pharmacokinetic profile.[5]
Comparative Analysis of Analogue Activity
Recent research has focused on modifying the dibenzo[b,e]thiepin scaffold of Baloxavir to explore the structure-activity relationships and develop next-generation inhibitors with improved potency, broader spectrum of activity, and a higher barrier to resistance.
Modifications of the Dibenzothiepin Ring System
A study by Chen et al. (2024) explored the bioisosteric replacement of the sulfur atom in the dibenzothiepin ring with an oxygen atom, leading to dibenzoxepine-based derivatives.[6] This modification aimed to investigate the impact of the heteroatom on the antiviral activity and overall molecular properties.
| Compound | Modification | Influenza A (H3N2) EC₅₀ (nM) | Selectivity Index (SI) | Influenza B EC₅₀ (nM) |
| Baloxavir | Thiepin (Sulfur) | - | - | - |
| ATV03 | Oxepine (Oxygen) | 0.78 ± 0.10 | > 64103 | 2.02 ± 0.40 |
| ATV07 | Oxepine (Oxygen) | 0.78 ± 0.01 | = 31603 | 2.32 ± 0.29 |
Table 1: Comparison of antiviral activity of dibenzothiepin and dibenzoxepine analogues. Data sourced from Chen et al., 2024.[6]
The results indicate that replacing the sulfur with oxygen to form the dibenzoxepine core can lead to compounds with potent anti-influenza activity, with ATV03 and ATV07 demonstrating excellent efficacy against both influenza A and B viruses.[6]
Another study by Zhang et al. (2021) investigated a broader range of modifications to the polycyclic portion of Baloxavir, including replacing the dibenzothiepin with a dibenzo[a,d][7]annulene system.[8][9]
| Compound | Modification | Influenza A (H1N1) IC₅₀ (nM) |
| Baloxavir | 7,8-Difluoro-dibenzo[b,e]thiepin | - |
| 10a | Dibenzo[a,d][7]annulen | Potent (picomolar range) |
| 10d | Dibenzo[a,d][7]annulen derivative | Potent (picomolar range) |
| 10g | Dibenzo[a,d][7]annulen derivative | Potent (picomolar range) |
Table 2: Antiviral activity of Baloxavir analogues with a modified polycyclic scaffold. Data from Zhang et al., 2021.[8][9]
These findings suggest that the tricyclic core of Baloxavir is amenable to significant structural changes without loss of potent antiviral activity. Compound 10a , in particular, was highlighted as a promising candidate with good metabolic stability and oral bioavailability.[9]
Structure-Activity Relationship (SAR) Summary
Based on the available data, several key SAR insights can be drawn:
-
Tricyclic Core: The rigid tricyclic scaffold is essential for maintaining the correct orientation of the pharmacophore. Bioisosteric replacement of the sulfur atom with oxygen is well-tolerated and can lead to highly potent analogues.[6] Furthermore, replacement with a carbocyclic dibenzo[a,d][7]annulene system can also yield compounds with picomolar activity.[8][9]
-
Fluorine Substitution: While not extensively explored in the provided analogue studies, the presence of fluorine atoms on the dibenzothiepin ring in the parent compound is generally understood to enhance metabolic stability.[5]
-
Pharmacophore: The polycyclic pyridone moiety responsible for chelating the metal ions in the CEN active site is critical for activity and less tolerant to modifications.[5]
Experimental Methodologies
The evaluation of these analogues relies on a series of robust in vitro assays to determine their antiviral potency and mechanism of action.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the influenza virus PA subunit.
Principle: A fluorogenic substrate, often a short RNA oligonucleotide with a 5' cap and a fluorescent reporter and quencher, is used. In the presence of the PA endonuclease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.
Protocol:
-
Recombinant PA Subunit Expression and Purification: The N-terminal domain of the influenza PA protein containing the endonuclease active site is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Reaction: The purified PA subunit is incubated with the fluorogenic substrate in a reaction buffer containing divalent cations (e.g., Mn²⁺).
-
Compound Addition: Test compounds are added at various concentrations to the reaction mixture.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity in Cell Culture (Plaque Reduction Assay)
This cell-based assay determines the concentration of a compound required to inhibit virus replication in a cellular context.
Principle: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus. The cells are then overlaid with a semi-solid medium containing the test compound at various concentrations. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized areas of cell death, or "plaques." The number of plaques is proportional to the amount of infectious virus.
Protocol:
-
Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a diluted influenza virus stock for a short period (e.g., 1 hour).
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium containing the test compound at different concentrations is added.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a background of stained cells.
-
Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the influenza virus cap-snatching mechanism and the experimental workflow for evaluating antiviral compounds.
Caption: Mechanism of influenza virus cap-snatching and inhibition by Baloxavir analogues.
Caption: Experimental workflow for the evaluation of antiviral analogues.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly successful starting point for the development of potent influenza cap-dependent endonuclease inhibitors. The exploration of bioisosteric replacements and other modifications to this core structure has yielded novel analogues with impressive antiviral activity, often in the nanomolar and even picomolar range. These findings underscore the potential for further optimization of this chemical series to develop next-generation influenza therapeutics with improved efficacy, a broader spectrum of activity against resistant strains, and enhanced pharmacokinetic properties. Future research should continue to explore the vast chemical space around this privileged scaffold, guided by the structure-activity relationships established to date.
References
- 1. kansensho.or.jp [kansensho.or.jp]
- 2. benchchem.com [benchchem.com]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-influenza virus activity of substituted dibenzoxepine-based baloxavir derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Collection - Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Disposal Protocol for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS No. 1985607-83-7). As a fluorinated dibenzothiepin derivative used as a pharmaceutical intermediate, its unique chemical properties necessitate stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established regulatory frameworks.
Hazard Identification and Safety Profile
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is classified as a hazardous substance, primarily due to its potential for irritation and harm upon exposure. The key to its disposal is recognizing it as a halogenated organic compound , which dictates its segregation into a specific waste stream.[5][6][7]
| Property | Details | Source(s) |
| Chemical Name | This compound | [2][8] |
| CAS Number | 1985607-83-7 | [1][2][8][9] |
| Molecular Formula | C₁₄H₁₀F₂OS | [1][2][9] |
| Physical Form | Solid | [8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| Incompatibilities | Strong oxidants, acids, and bases | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, robust protective measures are mandatory to prevent exposure during handling and disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that employers provide and ensure the use of appropriate protective equipment.[10][11][12]
-
Engineering Controls : All handling and commingling of this compound and its waste must be conducted within a properly functioning chemical fume hood.[5][7] This is the primary line of defense to minimize inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required for handling this substance:
-
Eye Protection : ANSI-rated safety goggles or a face shield to protect against splashes or airborne particles.[5]
-
Hand Protection : Chemically resistant nitrile gloves. Always consult the glove manufacturer's specifications for compatibility.[5][7]
-
Body Protection : A lab coat must be worn to prevent skin contact.[5]
-
Footwear : Closed-toe shoes are mandatory in the laboratory.[5]
-
Waste Characterization and Segregation: The Critical Step
The presence of two fluorine atoms in the molecule's structure classifies this compound as a halogenated organic compound .[6][7] This is the single most important factor determining its disposal pathway.
Causality : Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[6][13] The reason for this strict segregation is twofold:
-
Disposal Method : Halogenated wastes are typically disposed of via high-temperature incineration in specialized, regulated facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[6][14] This process is different and more costly than methods used for non-halogenated solvents.[7]
-
Regulatory Compliance : The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper identification and segregation of hazardous waste streams.[15][16] Failure to comply can result in significant penalties.
Therefore, this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be placed in a designated "Halogenated Organic Waste" container.[5][13]
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for safely collecting and storing the waste until its final removal by trained personnel.
1. Container Selection and Preparation
-
Select an appropriate waste container. This should be a chemically compatible container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy, designed for liquid or solid hazardous waste.[14][17]
-
The container must have a screw-top or other secure, sealable lid to prevent leaks and vapor release.[14][16]
-
Ensure the container is clean and dry before the first addition of waste.
2. Waste Collection
-
Perform all waste transfers inside a chemical fume hood.[7]
-
For the pure, solid compound, carefully transfer it into the designated waste container.
-
For solutions containing the compound, pour the liquid waste carefully into the container.
-
For contaminated lab materials (e.g., pipette tips, wipes), place them directly into the solid waste container.
-
Crucially, keep the waste container closed at all times except when actively adding waste. [13][16][18]
3. Container Labeling
-
As soon as the first quantity of waste is added, the container must be labeled.[7]
-
Use a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state:
4. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.[14][17]
-
Ensure the waste container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
5. Arranging for Final Disposal
-
Once the container is full, or if work on the project involving this chemical is complete, arrange for pickup.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to collect the waste.[15][17]
-
Complete all necessary paperwork to document the waste transfer, maintaining a record for your laboratory.[18]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.[17]
-
Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain the Spill : For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13][17] Do not use combustible materials like paper towels or sawdust.[17]
-
Collect Cleanup Debris : Carefully scoop or sweep the absorbed/contained material into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with soap and water.
-
Dispose of Waste : Label the container with the cleanup debris as "Halogenated Organic Waste" and manage it according to the protocol in Section 4.
-
Report : Report the incident to your laboratory supervisor and your institution's EHS department.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. This compound | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. pfw.edu [pfw.edu]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
